B1579920 DL-METHIONINE (3,3,4,4-D4)

DL-METHIONINE (3,3,4,4-D4)

Cat. No.: B1579920
M. Wt: 153.24
Attention: For research use only. Not for human or veterinary use.
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Description

DL-METHIONINE (3,3,4,4-D4) is a useful research compound. Molecular weight is 153.24. The purity is usually 98%.
BenchChem offers high-quality DL-METHIONINE (3,3,4,4-D4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-METHIONINE (3,3,4,4-D4) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

153.24

Purity

98%

Origin of Product

United States

Foundational & Exploratory

Precision Quantitation of Methionine: Native vs. DL-Methionine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Bioanalytical Applications

Executive Summary

In the high-stakes environment of drug metabolism and pharmacokinetics (DMPK), the precision of amino acid quantification is non-negotiable. Methionine (Met), a sulfur-containing essential amino acid, serves as a critical node in methylation cycles and oxidative stress defense. Accurate quantification requires the use of Stable Isotope Labeled (SIL) internal standards to compensate for matrix effects and ionization suppression.

This guide analyzes the physicochemical distinctions between Native Methionine and DL-Methionine-d4 (specifically the 3,3,4,4-d4 isotopologue), providing a validated framework for their use in LC-MS/MS workflows.

Part 1: Chemical & Physical Characterization

The fundamental difference between native and deuterated methionine lies in the substitution of protium (


) with deuterium (

) at specific carbon positions. For the standard commercial variant DL-Methionine-3,3,4,4-d4 (CAS 93709-61-6), this substitution occurs at the

and

carbons.
The Physics of Mass Shift

The mass difference is not merely an integer addition; it is a precise calculation based on nuclear binding energy.

  • Mass of Protium (

    
    ):  ~1.00783 Da
    
  • Mass of Deuterium (

    
    ):  ~2.01410 Da
    
  • Net Shift per Atom: +1.00627 Da

  • Total Shift (d4): +4.02508 Da

Comparative Properties Table
FeatureNative MethionineDL-Methionine-d4 (3,3,4,4-d4)
Formula


CAS Number 59-51-8 (DL-mix)93709-61-6
Average Mol. Weight 149.21 g/mol 153.24 g/mol
Monoisotopic Mass (

)
150.058 Da154.083 Da
Label Position None

-carbon (C3) and

-carbon (C4)
Lipophilicity (LogP) -1.87Slightly lower (due to C-D bond length)

Critical Insight: The +4 Da mass shift is ideal for bioanalysis. It places the internal standard (IS) signal well beyond the natural isotopic envelope of the native analyte (M+1, M+2), preventing "cross-talk" or spectral interference that can occur with d1 or d2 labeled standards.

Part 2: Chromatographic Behavior (The Isotope Effect)

Expertise Pillar: A common misconception is that isotopologues co-elute perfectly. In high-efficiency Reverse Phase Liquid Chromatography (RPLC), they often do not.

The Deuterium Isotope Effect

Deuterium bonds (


) are shorter and possess lower vibrational zero-point energy than 

bonds.[1][2] This results in a slightly smaller molar volume and reduced lipophilicity for the deuterated molecule.[2]
  • Result: DL-Methionine-d4 will elute slightly earlier than Native Methionine on C18 columns.

  • Risk: If the retention time (RT) window in your MS method is too narrow, you may clip the front of the IS peak or the tail of the native peak.

  • Mitigation: Ensure your Multiple Reaction Monitoring (MRM) acquisition windows are wide enough (typically ±0.5 min) to capture this shift, which can range from 0.05 to 0.2 minutes depending on the gradient slope.

Workflow Visualization

The following diagram outlines the validated workflow for processing plasma samples using d4-Met as an internal standard.

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike IS Spiking (Add Met-d4) Sample->Spike 10 µL Precip Protein Precipitation (MeOH/ACN) Spike->Precip Mix 1:4 Centrifuge Centrifugation (12,000 x g) Precip->Centrifuge LC UHPLC Separation (HILIC or C18) Centrifuge->LC Supernatant MS MS/MS Detection (QqQ - MRM Mode) LC->MS ESI+

Figure 1: Validated "Dilute-and-Shoot" workflow for Methionine quantitation. Note the spiking step occurs before precipitation to normalize extraction efficiency.

Part 3: Mass Spectrometry & Fragmentation Logic

To build a robust method, one must understand the fragmentation pathways. Methionine is labile; the source temperature and collision energy (CE) must be optimized to prevent in-source fragmentation.

Fragmentation Pathways

In positive electrospray ionization (ESI+), Methionine forms


. Upon Collision Induced Dissociation (CID), it typically undergoes two major pathways:
  • Neutral Loss: Loss of formic acid (

    
    , -46 Da) from the carboxylic acid terminus.
    
  • Side Chain Cleavage: Formation of the methyl-thio-ethyl fragment.

For DL-Methionine-d4 (3,3,4,4-d4):

  • The label is on the side chain carbons.

  • Loss of

    
     (from C1) retains the d4 label.
    
  • Cleavage of the side chain retains the d4 label in the fragment ion.

Fragmentation cluster_0 Native Methionine (1H) cluster_1 DL-Methionine-d4 (3,3,4,4-d4) Met_Prec Precursor [M+H]+ m/z 150.1 Met_Frag1 Product Ion [M - HCOOH]+ m/z 104.1 Met_Prec->Met_Frag1 -46 Da (HCOOH) Met_Frag2 Product Ion [CH3-S-CH2]+ m/z 61.0 Met_Prec->Met_Frag2 Side Chain d4_Prec Precursor [M+H]+ m/z 154.1 d4_Frag1 Product Ion [M - HCOOH]+ m/z 108.1 d4_Prec->d4_Frag1 -46 Da (HCOOH) (Retains d4) d4_Frag2 Product Ion [CH3-S-CD2]+ m/z 63.0 d4_Prec->d4_Frag2 Side Chain (Retains d2)

Figure 2: Parallel fragmentation pathways. Note that for the 3,3,4,4-d4 variant, the side chain fragment (m/z 63) only retains 2 deuteriums (from the gamma carbon), while the carboxylic acid loss (m/z 108) retains all 4.

Part 4: Validated Experimental Protocol

Trustworthiness Pillar: This protocol is designed to be self-validating. The use of a "master mix" approach reduces pipetting errors.

Stock Solution Preparation
  • Correction Factor: Do not weigh 1:1. You must correct for the molecular weight difference and purity.

  • Solvent: Dissolve both in 0.1% Formic Acid in Water. Methionine oxidizes easily to Methionine Sulfoxide (

    
     Da); acidic pH helps stabilize it. Store at -80°C.
    
LC-MS/MS Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 for polar amino acids to ensure retention and separation from ion-suppressing salts.

    • Recommended: Waters BEH Amide or Phenomenex Kinetex HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Transitions (MRM):

AnalytePolarityPrecursor (m/z)Product (m/z)CE (V)
Met (Quant) ESI+150.1104.115
Met (Qual) ESI+150.161.025
Met-d4 (IS) ESI+154.1108.115
Data Analysis & Troubleshooting
  • Linearity:

    
    .
    
  • Blank Check: Inject a double blank (no analyte, no IS) after the highest standard. Methionine is "sticky" and carryover is common.

  • Chiral Note: "DL" implies a racemic mixture. On standard achiral columns (C18/HILIC), D-Met and L-Met co-elute. If you specifically need to quantify L-Methionine in the presence of D-Methionine, a chiral column (e.g., Crownpak CR(+)) is required.

References

  • ChemSrc. (2025).[4] DL-Methionine-d4 Chemical Properties and Structure (CAS 93709-61-6). Retrieved from [Link][4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59-51-8, DL-Methionine. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2011). Loss of 45 Da from a2 Ions and Preferential Loss of 48 Da from a2 Ions Containing Methionine. Retrieved from [Link]

  • NorthEast BioLab. (2025). Quantitative LC MS Amino Acid Analysis Method Development. Retrieved from [Link]

Sources

Applications of deuterated DL-Methionine in metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Deuterated DL-Methionine (specifically DL-Methionine-d3 and d4) in high-precision metabolomics. While L-Methionine is the biologically active enantiomer, the racemic DL-form serves a critical role as a cost-effective, robust Internal Standard (IS) for absolute quantification in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document provides the experimental logic, validated protocols, and mechanistic pathways required to deploy deuterated DL-Methionine effectively. It addresses the Chromatographic Deuterium Effect (CDE) —a frequent source of quantification error—and delineates the boundary between using DL-Met as a standard versus L-Met as a metabolic tracer.

Part 1: The Physicochemical Foundation

Why Deuterated DL-Methionine?

In untargeted and targeted metabolomics, the primary challenge is matrix effect —the suppression or enhancement of ionization by co-eluting compounds.

  • The Internal Standard (IS) Rationale: To correct for these variances, a stable isotope-labeled (SIL) analogue is spiked into the sample. It behaves nearly identically to the analyte during extraction and ionization but is distinguishable by mass.[1][2][3]

  • The "DL" Advantage: For non-chiral LC-MS methods (which constitute >90% of standard metabolic profiling), the mass spectrometer does not distinguish between D- and L-isomers. DL-Methionine-d3 is synthetically accessible and significantly more cost-effective than pure L-Methionine-d3. Thus, for quantification , DL-Met-d3 is the industry standard.

  • The "L" Necessity for Flux: For metabolic flux analysis (MFA) , where the goal is to trace the incorporation of the isotope into downstream pathways (e.g., DNA methylation), L-Methionine-d3 is strictly required. The D-isomer in the DL-mixture would require enzymatic conversion (via D-amino acid oxidase) to enter the pool, confounding kinetic rate measurements.

The Chromatographic Deuterium Effect (CDE)

A critical technical nuance often overlooked is that C-D bonds are shorter and less lipophilic than C-H bonds.

  • Consequence: Deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts in Reversed-Phase Liquid Chromatography (RPLC).[4]

  • Risk: If the retention time shift (

    
    ) moves the IS peak out of the specific matrix suppression zone of the analyte, the IS fails to correct for the matrix effect accurately.
    
  • Mitigation: Use columns that minimize this separation (e.g., PFP phases) or ensure the shift is negligible (<0.05 min) relative to the peak width.

Part 2: Application I - Absolute Quantification (Internal Standard)

This protocol uses DL-Methionine-d3 (methyl-d3) to quantify endogenous L-Methionine in plasma.

Experimental Protocol: ID-LC-MS/MS

Materials:

  • Analyte: L-Methionine (Endogenous).

  • Internal Standard: DL-Methionine-d3 (methyl-d3).

  • Matrix: Plasma/Serum.

Step-by-Step Workflow:

  • IS Preparation: Prepare a stock solution of DL-Methionine-d3 at 100 µM in 0.1% Formic Acid.

  • Spike & Crash:

    • Aliquot 50 µL of plasma into a 1.5 mL tube.

    • Add 10 µL of IS Stock (Final conc. ~20 µM). Vortex for 10s. Crucial: Spike BEFORE protein precipitation to account for extraction losses.

    • Add 200 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) to precipitate proteins.

  • Extraction:

    • Vortex for 5 min at 4°C.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Reconstitution:

    • Transfer supernatant to a fresh vial. Evaporate to dryness under

      
      .
      
    • Reconstitute in 100 µL Mobile Phase A (0.1% Formic Acid in Water).

  • LC-MS/MS Analysis:

    • Column: C18 or HILIC (to retain polar amino acids).

    • Transitions (MRM):

      • Methionine:

        
         150.1 
        
        
        
        104.1 (Loss of formate).
      • Methionine-d3:

        
         153.1 
        
        
        
        107.1.
Quantification Logic

The concentration of endogenous Methionine (


) is calculated using the ratio of peak areas (

), not absolute intensity.


Where


 is the Response Factor derived from a calibration curve.
Visualization: The IS Correction Workflow

IS_Workflow Sample Biological Sample (Plasma) Spike Spike IS (DL-Met-d3) Sample->Spike + Internal Std Extract Protein Precipitation (MeOH/ACN) Spike->Extract Mix & Vortex LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Supernatant Data Data Processing (Area Ratio Calc) LCMS->Data m/z 150 & 153 Result Absolute Quant (Corrected) Data->Result Ratio x Conc

Figure 1: Isotope Dilution Mass Spectrometry (ID-MS) workflow. The co-extraction of DL-Met-d3 ensures that any loss during the 'Extract' phase is mathematically canceled out in the 'Data' phase.

Part 3: Application II - Methyl Group Tracing (Flux Analysis)

While DL-Met is the standard for quantification, L-Methionine-[methyl-d3] is the reagent of choice for tracing the flow of methyl groups through the One-Carbon Metabolism pathway.

Note: If DL-Met-d3 is used for tracing in vivo, the researcher must account for the D-amino acid oxidase (DAAO) activity which slowly converts D-Met to L-Met, creating a "slow-release" effect that complicates kinetic modeling.

The Methionine Cycle & Methyl Transfer

The methyl group (


) from Methionine is activated by ATP to form S-Adenosylmethionine (SAM) , the universal methyl donor.[5] The deuterated methyl group (

) can be traced into:
  • Epigenetics: DNA/Histone methylation.

  • Polyamines: Spermidine/Spermine synthesis.

  • Phospholipids: Phosphatidylcholine synthesis.

Visualization: The Methyl-d3 Flux Pathway

Met_Cycle Met L-Methionine-d3 (Tracer Input) SAM S-Adenosyl methionine-d3 (SAM) Met->SAM MAT2A (+ATP) SAH S-Adenosyl homocysteine (SAH) SAM->SAH Methyl Transfer DNA Methylated DNA (d3-Label) SAM->DNA DNMTs Prot Methylated Proteins (d3-Label) SAM->Prot HMTs Hcy Homocysteine SAH->Hcy AHCY (-Adenosine) Hcy->Met MTR/MTRR (+5-MTHF)

Figure 2: The Methionine Cycle.[5] The red node represents the tracer input. Green nodes indicate downstream sinks where the deuterated methyl group is incorporated, serving as a readout for metabolic flux.

Part 4: Data Presentation & Troubleshooting

Quantitative Comparison: DL vs L Standards
FeatureDeuterated DL-MethionineDeuterated L-Methionine
Primary Application Internal Standard (Quantification)Metabolic Tracer (Flux Analysis)
Cost Low ($)High (

$)
Chiral Purity 50:50 (Racemic)>99% L-isomer
Biological Activity 50% (D-form is largely inert/excreted)100% Active
MS/MS Behavior Identical to L-Met (on achiral columns)Identical to L-Met
Risk Factor None for Quant; High for FluxNone
Troubleshooting the "Deuterium Shift"

If you observe split peaks or poor precision:

  • Check Retention Time: Calculate

    
    .[6] If 
    
    
    
    min, the IS is not co-eluting sufficiently to correct for transient matrix effects.
  • Change Mobile Phase: Moving from Methanol to Acetonitrile can sometimes alter the selectivity enough to merge the peaks.

  • Increase Temperature: Higher column temperatures (40°C

    
     60°C) reduce viscosity and can sharpen peaks, masking slight separation.
    

References

  • Stabler, S. P., et al. (2013). Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma. NIH/PMC. [Link]

  • Hermann, G., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry. LCGC Online. [Link]

  • Menni, C., et al. (2013).[7] Metabolomic markers reveal novel pathways of ageing and early development in human populations. International Journal of Epidemiology. [Link]

  • Mentch, S. J., & Locasale, J. W. (2016). One-carbon metabolism and epigenetics: understanding the specificity. Annals of the New York Academy of Sciences. [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Methionine in Biological Matrices using a Stable Isotope Dilution Assay with D4-Methionine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the accurate quantification of methionine in biological samples, such as plasma, serum, and cell culture media. The methodology is centered around the use of a stable isotope-labeled internal standard, DL-Methionine-d4 (D4-methionine), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol encompasses critical pre-analytical considerations, a robust sample preparation workflow involving protein precipitation and acid hydrolysis, and instrumental analysis parameters. The described method is designed to deliver high precision and accuracy, making it suitable for applications in clinical research, drug development, and metabolic studies.

Introduction: The Significance of Methionine Quantification and the Power of Stable Isotope Dilution

Methionine is an essential sulfur-containing amino acid that plays a pivotal role in numerous metabolic processes, including protein synthesis, methylation reactions as the precursor to S-adenosylmethionine (SAM), and the synthesis of other sulfur-containing compounds like cysteine and taurine.[1] Accurate measurement of methionine levels in biological fluids is crucial for understanding metabolic pathways, diagnosing and monitoring certain diseases, and in the development of therapeutic interventions.[1][2]

Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for its sensitivity and selectivity in quantitative analysis.[3] However, the complexity of biological matrices can introduce significant variability in sample preparation, leading to matrix effects and inconsistent instrument response.[3] To overcome these challenges, the use of a stable isotope-labeled internal standard is indispensable for robust and reliable quantification.[4][5]

This protocol employs DL-Methionine-d4 (D4-methionine), a deuterated analog of methionine, as an internal standard.[6] Deuterated standards are chemically almost identical to the analyte of interest, causing them to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[4][7] This allows for the precise correction of variations that may occur during sample preparation and analysis, thereby enhancing accuracy and reproducibility.[3][8]

Pre-Analytical Considerations: Ensuring Sample Integrity

The integrity of the analytical results is fundamentally dependent on the quality of the samples. Proper handling and storage are critical to prevent the degradation of methionine and ensure accurate quantification.

2.1. Sample Collection and Handling:

  • Plasma/Serum: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA for plasma) and process them promptly to separate plasma or serum. Avoid repeated freeze-thaw cycles, which can lead to protein degradation and potential changes in amino acid concentrations.

  • Cell Culture: Harvest cell pellets or collect conditioned media. For intracellular methionine analysis, wash cell pellets with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.

2.2. Storage of D4-Methionine Internal Standard:

  • Solid Form: Store solid DL-Methionine-d4 powder at -20°C for long-term stability.[9]

  • Stock Solutions: Prepare stock solutions of D4-methionine in high-purity water or a suitable buffer.[10] For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), aliquot and store at -80°C to minimize freeze-thaw cycles.[6][9][10]

Experimental Protocol: A Step-by-Step Guide to Sample Preparation

This protocol details the necessary steps to prepare biological samples for the analysis of total methionine (free and protein-bound).

3.1. Materials and Reagents:

  • DL-Methionine-d4 (D4-methionine)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA)

  • 6 M Hydrochloric acid (HCl) containing 0.1% phenol

  • Nitrogen gas or vacuum concentrator

  • Vortex mixer

  • Centrifuge

3.2. Workflow Overview

The sample preparation workflow is designed to efficiently extract and hydrolyze methionine from the biological matrix while minimizing analytical interferences.

SamplePrepWorkflow cluster_0 Step 1: Sample Spiking cluster_1 Step 2: Protein Precipitation cluster_2 Step 3: Acid Hydrolysis cluster_3 Step 4: Final Preparation Sample Biological Sample (Plasma, Serum, etc.) Spike Add D4-Methionine Internal Standard Sample->Spike Precise volume Precipitation Add Precipitation Reagent (e.g., TCA, Methanol) Spike->Precipitation Vortex_Centrifuge Vortex & Centrifuge Precipitation->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Hydrolysis Add 6 M HCl & Heat (110°C, 24h) Supernatant->Hydrolysis Drydown Dry Under Nitrogen Hydrolysis->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Methionine Sample Preparation.

3.3. Detailed Protocol:

Step 1: Internal Standard Spiking

  • Rationale: Adding the D4-methionine internal standard at the beginning of the sample preparation process ensures that it undergoes the same procedural variations as the endogenous methionine, allowing for accurate correction of any losses during extraction and hydrolysis.[8]

  • Procedure:

    • To a microcentrifuge tube, add a known volume of your biological sample (e.g., 100 µL of plasma).

    • Add a precise volume of the D4-methionine working solution. The concentration of the working solution should be chosen to yield a response similar to the expected endogenous methionine concentration in the samples.

Step 2: Protein Precipitation

  • Rationale: Proteins in biological samples can interfere with the analysis and damage the LC column.[11] Precipitation removes the majority of proteins from the sample matrix.[12][13] Common methods include the use of organic solvents or acids.[11][12][14][15]

  • Procedure (using an organic solvent):

    • To the spiked sample, add 3-4 volumes of ice-cold methanol or acetonitrile (e.g., 300-400 µL for a 100 µL sample).

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

    • Incubate on ice for 20 minutes to facilitate complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the free amino acids and the internal standard.

Step 3: Acid Hydrolysis

  • Rationale: To measure total methionine, the peptide bonds in the precipitated proteins must be cleaved to release the protein-bound methionine. Acid hydrolysis using 6 M HCl is the most common method for this purpose.[16][17] The addition of phenol to the HCl helps to prevent the halogenation of tyrosine residues.[16]

  • Procedure:

    • Transfer the supernatant from the previous step to a hydrolysis tube.

    • Add an equal volume of 12 M HCl to achieve a final concentration of 6 M HCl.

    • Alternatively, if starting with the protein pellet, add 6 M HCl directly to the pellet.

    • Securely cap the hydrolysis tubes. For optimal results and to prevent oxidation of methionine, it is recommended to perform hydrolysis under a vacuum or in an inert atmosphere.[16][17]

    • Place the tubes in a heating block or oven at 110°C for 24 hours.[17]

Step 4: Final Sample Preparation for LC-MS/MS Analysis

  • Rationale: The acidic hydrolysate needs to be dried and reconstituted in a solvent compatible with the LC-MS/MS system.

  • Procedure:

    • After hydrolysis, cool the tubes to room temperature.

    • Dry the samples completely using a stream of nitrogen gas or a vacuum concentrator.

    • Reconstitute the dried residue in a known volume of the initial mobile phase of your LC method (e.g., 100 µL of 0.1% formic acid in water).

    • Vortex to ensure complete dissolution.

    • Centrifuge the reconstituted sample to pellet any remaining particulates.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Parameters

While specific instrument parameters will need to be optimized for your particular LC-MS/MS system, the following provides a general starting point for the analysis of methionine and D4-methionine.

4.1. Liquid Chromatography:

  • Column: A reversed-phase C18 column is typically suitable for separating methionine from other amino acids.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from low to high organic content (Mobile Phase B) is generally effective.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL

4.2. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Methionine: The precursor ion will be the protonated molecule [M+H]+. The product ion will be a characteristic fragment.

    • D4-Methionine: The precursor ion will be the protonated molecule [M+4+H]+. The product ion will be a corresponding fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Methionine150.05To be optimized
D4-Methionine154.08To be optimized

Note: The exact m/z values for the product ions should be determined by direct infusion and optimization on your specific mass spectrometer.

Data Analysis and Quantification

The concentration of methionine in the samples is determined by calculating the peak area ratio of the endogenous methionine to the D4-methionine internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of methionine and a constant concentration of the internal standard.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of methionine in biological matrices using a stable isotope dilution LC-MS/MS method. The use of D4-methionine as an internal standard ensures high accuracy and precision by correcting for variability in sample preparation and instrument response. This methodology is a valuable tool for researchers and scientists in various fields requiring reliable measurement of this essential amino acid.

References

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. (2025).
  • Best practices for storing and handling DL-Methionine-d4 to maintain purity - Benchchem (n.d.).
  • Protein precipitation: A comprehensive guide - Abcam (n.d.).
  • Protein Precipitation Method | Phenomenex (2025).
  • The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide - Benchchem (n.d.).
  • Determination of methionine sulfoxide in protein and food by hydrolysis with p-toluenesulfonic acid - PubMed (n.d.).
  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins - US Pharmacopeia (USP) (n.d.).
  • Determination of free methionine in human blood plasma by species-specific isotope dilution HPLC-ICP-MS using 34S-labelled methionine - Journal of Analytical Atomic Spectrometry (RSC Publishing) (n.d.).
  • Protein Precipitation Methods for Proteomics - Bio-Synthesis Inc (2014).
  • Acid Hydrolysis of Proteins for Chromatographic Analysis of Amino Acids - Journal of the Association of Official Analytical Chemists (n.d.).
  • Isotope dilution gas chromatography/mass spectrometry method for the determination of methionine sulfoxide in protein - PubMed (2001).
  • Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry - ACS Publications (2005).
  • Deuterated internal standards and bioanalysis by AptoChem (n.d.).
  • Amino Acid Analysis - Current Protocols in Protein Science (2009).
  • PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW - Journal of Agroalimentary Processes and Technologies (n.d.).
  • Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed (2009).
  • Principals of various protein precipitation methods - BQC - Bioquochem (2021).
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES - International Journal of Pharmaceutical Sciences and Research (n.d.).
  • Protein precipitation - Wikipedia (n.d.).
  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) (n.d.).
  • LC-MS/MS analysis of free amino acids - MASONACO (n.d.).
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PubMed (2023).
  • Rapid LC-MS/MS Analysis of Free Amino Acids - SCIEX (n.d.).
  • Stability of DL-Methionine-d4 in solution and long-term storage - Benchchem (n.d.).
  • Amino acid residue specific stable isotope labeling for quantitative proteomics - PubMed (n.d.).
  • Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis | Request PDF - ResearchGate (2025).
  • Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics - ChemPep (n.d.).
  • A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - ResearchGate (2025).
  • Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its - Journal of American Science (2010).
  • Stable isotope labeling by amino acids in cell culture - Wikipedia (n.d.).
  • dl-METHIONINE - Organic Syntheses Procedure (n.d.).
  • DL-Methionine-d4 | Stable Isotope - MedchemExpress.com (n.d.).
  • Stable Isotope Labeled Amino Acid Mixture for Mass Spec - MilliporeSigma (n.d.).
  • Isotopically labeled amino acid standards - Lumiprobe (n.d.).

Sources

High-Resolution Differentiation of DL-Methionine-d4 and Endogenous L-Methionine in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the protocol for the quantitative differentiation of exogenous DL-Methionine-d4 (tracer) from endogenous L-Methionine in human or animal plasma.

While endogenous methionine exists exclusively as the L-enantiomer, synthetic tracers are often supplied as racemic mixtures (DL).[1][2] Differentiating these species requires a dual-layer approach:

  • Isotopic Differentiation (Mass Spectrometry): Separating the tracer (d4) from the endogenous (d0) based on the mass shift (+4 Da).

  • Chiral Consideration (Chromatography): Understanding that D-Methionine-d4 must be enzymatically converted to L-Methionine-d4 (via D-amino acid oxidase) before entering the transmethylation pool.

Target Audience: Metabolic Flux Researchers, Pharmacokineticists, and Bioanalytical Scientists.

Scientific Principles & Metabolic Fate

To accurately interpret data, one must understand the biological behavior of the DL-tracer versus the endogenous pool.

Metabolic Pathway Diagram

The following diagram illustrates the distinct pathways of the D and L isomers and where the analytical differentiation occurs.

Methionine_Pathways cluster_inputs Plasma Inputs cluster_liver Hepatic Metabolism D_Met_d4 Exogenous D-Methionine-d4 DAAO D-Amino Acid Oxidase D_Met_d4->DAAO Slow Transport L_Met_d4 Exogenous L-Methionine-d4 Pool Total L-Methionine Pool (d0 + d4) L_Met_d4->Pool Direct Entry L_Met_d0 Endogenous L-Methionine-d0 L_Met_d0->Pool Keto α-Keto-γ-methylthiobutyrate DAAO->Keto Oxidative Deamination Trans Transamination Keto->Trans Trans->Pool Conversion to L-form MS LC-MS/MS Detection Pool->MS

Figure 1: Metabolic fate of DL-Methionine-d4. Note that D-Met-d4 is not immediately bioavailable for protein synthesis until conversion, necessitating specific analytical considerations.

Analytical Strategy: HILIC-MS/MS

We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) rather than standard Reverse Phase (C18). Methionine is highly polar; C18 columns often suffer from poor retention and ion suppression from the void volume. HILIC provides superior retention and sensitivity (ESI+ enhancement) without the need for time-consuming derivatization.

Reagents & Materials
  • Standards: DL-Methionine-d4 (methyl-d4, 98% atom D), L-Methionine (natural abundance).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent Amide column.

Sample Preparation Protocol (Protein Precipitation)

Rationale: A "Dilute and Shoot" approach minimizes analyte loss and prevents the hydrolysis of unstable metabolites.

  • Thawing: Thaw plasma samples on ice (4°C). Vortex for 10s.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Precipitation: Add 200 µL of cold Precipitation Solution (ACN:Water 9:1 with 0.1% Formic Acid).

    • Note: The high organic content precipitates proteins while maintaining methionine solubility.

  • Mixing: Vortex vigorously for 30s.

  • Centrifugation: Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing a low-volume insert.

  • Injection: Inject 2 µL into the LC-MS/MS system.

Instrumental Parameters

LC Conditions (HILIC)
  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[3][4]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C.

Gradient Table:

Time (min) % B Description
0.00 90 Initial equilibration (High organic for HILIC retention)
2.00 90 Isocratic hold
6.00 60 Linear gradient elution
6.10 40 Column wash
8.00 40 Wash hold
8.10 90 Re-equilibration

| 11.00 | 90 | End of Run |

MS/MS Detection (ESI Positive)

Differentiation relies on the specific Mass-to-Charge (m/z) transitions. The d4 label is on the methyl group (S-CD3), which is retained in the primary fragment.

MRM Transitions Table:

AnalytePrecursor Ion (Q1)Product Ion (Q3)CE (eV)Dwell (ms)Type
L-Methionine (Endogenous) 150.1104.11550Quant
150.161.12550Qual
DL-Methionine-d4 (Tracer) 154.1108.11550Quant
154.165.12550Qual
  • Mechanism:[1][5] The transition 150->104 represents the loss of the formate group (HCOOH, 46 Da). The d4 label (on the methyl group) is not lost, resulting in 154->108 (also loss of 46 Da).

Analytical Workflow Diagram

This diagram details the logical flow from sample extraction to data output.

Workflow cluster_LCMS LC-MS/MS Analysis Sample Plasma Sample (Contains d0 & d4) PPT Protein Precipitation (4:1 ACN:Plasma) Sample->PPT Centrifuge Centrifugation 15,000g, 10 min PPT->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant HILIC HILIC Separation (Retains Polar AAs) Supernatant->HILIC ESI ESI+ Ionization HILIC->ESI MRM MRM Detection d0: 150.1->104.1 d4: 154.1->108.1 ESI->MRM Data Data Analysis (Isotopic Enrichment) MRM->Data

Figure 2: Step-by-step analytical workflow for Methionine differentiation.

Advanced Topic: Chiral Differentiation

Use this section only if your study requires distinguishing D-Met-d4 from L-Met-d4.

If the research goal is to track the conversion rate of D-Met to L-Met, the HILIC method above is insufficient because it co-elutes D and L forms.

Protocol Modification:

  • Column: Crownpak CR-I(+) (Daicel) or Chirobiotic T (Supelco).

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water/Acid mix (depending on column).

  • Principle: These columns utilize chiral crown ethers to selectively bind the L-amino group, causing significant retention time differences between D and L isomers.

  • Result: You will observe four peaks: L-Met-d0, D-Met-d0 (trace/absent), L-Met-d4, and D-Met-d4.

Data Analysis & Calculations

Tracer-to-Tracee Ratio (TTR)

To determine the enrichment of the tracer in the plasma pool:



Absolute Quantitation

Construct a calibration curve using unlabeled L-Methionine standards spiked into a surrogate matrix (e.g., PBS or BSA solution) or stripped plasma.

  • Note: Since d4 is the analyte of interest in some PK studies, you may need a reverse curve (varying d4, constant d0 IS) or simply use the response factor ratio if assuming identical ionization efficiency (valid for deuterium labeling).

References

  • Thermo Fisher Scientific. (2018).[6] Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.[6] Retrieved from

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from

  • Hasegawa, H., et al. (2005).[7] Direct detection and evaluation of conversion of D-methionine into L-methionine in rats by stable isotope methodology.[7] Journal of Nutrition. Retrieved from

  • Shimadzu. (2020). LC-MS/MS Method Package for D/L Amino Acids. Retrieved from

  • Myung, S.W., et al. (2013). Multiple reaction monitoring (MRM) chromatograms of amino acids.[8][9][10] PLOS ONE. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Retention Time Shifts in DL-Methionine-d4 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of DL-Methionine-d4. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to retention time (RT) shifts in liquid chromatography (LC) experiments. Unstable retention times can compromise the accuracy and reproducibility of your results. This resource provides a structured, in-depth approach to not only identify and fix these issues but also to understand their underlying causes, ensuring robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: My DL-Methionine-d4 peak is suddenly eluting much earlier/later than expected. What's the most likely cause?

A sudden, significant shift in retention time often points to a fundamental error in method setup.[1] Begin by verifying the most basic parameters:

  • Mobile Phase Composition: Confirm that the correct solvents are in the correct reservoirs and that the mobile phase was prepared accurately. An incorrect organic-to-aqueous ratio is a common culprit.[1][2]

  • Flow Rate: Ensure the pump is set to the correct flow rate and that there are no leaks in the system.[3][4]

  • Column Installation: Check that the column is installed in the correct flow direction.

Q2: I'm observing a gradual drift in the retention time of DL-Methionine-d4 over a sequence of injections. What should I investigate?

Gradual retention time drift is often indicative of a change in the chromatographic system over time.[1][5] Key areas to investigate include:

  • Column Equilibration: Insufficient column equilibration, especially with a new column or after a change in mobile phase, can cause retention times to drift in the initial injections.[6][7]

  • Column Temperature: Fluctuations in the ambient laboratory temperature can affect retention time if a column oven is not used or is not functioning correctly.[3][8][9] A 1°C change can alter retention time by 1-2%.[9]

  • Mobile Phase pH: If using a buffered mobile phase, its pH can change over time due to the absorption of atmospheric CO2, especially for unbuffered or weakly buffered solutions.[1]

Q3: Can the sample solvent affect the retention time of DL-Methionine-d4?

Yes, the composition of the sample solvent can significantly impact peak shape and retention time.[6][8] If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the initial mobile phase, the analyte can be carried through the column prematurely, leading to an earlier and often distorted peak.[6] Whenever possible, dissolve your sample in the initial mobile phase.[6][7]

Q4: My deuterated internal standard (DL-Methionine-d4) and the non-deuterated analyte do not have the exact same retention time. Is this normal?

Yes, a slight difference in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "deuterium isotope effect".[10] In reversed-phase chromatography, the deuterated compound often elutes slightly earlier due to minor differences in its lipophilicity.[10] While this is normal, it's crucial to ensure that the peak integration windows for both the analyte and the internal standard are set correctly to ensure accurate quantification.[11]

In-Depth Troubleshooting Guides

Mobile Phase and Eluent-Related Issues

The mobile phase is a critical component of the chromatographic system, and inconsistencies in its preparation or delivery can be a primary source of retention time variability.

Causality: The retention of DL-Methionine, a polar amino acid, is highly sensitive to the composition of the mobile phase. In reversed-phase chromatography, an increase in the organic solvent content will decrease retention time, while in Hydrophilic Interaction Liquid Chromatography (HILIC), it will increase retention time.

Troubleshooting Protocol:

  • Verify Preparation: Double-check the calculations and measurements used for mobile phase preparation. It is advisable to prepare fresh mobile phase to rule out preparation errors.[4]

  • Solvent Line Check: Ensure that the solvent lines are placed in the correct reservoirs and are free of air bubbles.[2][12]

  • System Purge: If the system was previously used with different solvents, purge all lines with the current mobile phase to remove any residual solvents from previous analyses.[12]

Causality: DL-Methionine has an isoelectric point (pI) around 5.74. The pH of the mobile phase will affect its ionization state and, consequently, its retention.[13][14][15] For instance, in reversed-phase chromatography, at a pH below its pKa (around 2.28 for the carboxyl group), methionine will be more retained. Conversely, at a pH above its pKa, it will be more ionized and less retained.[15] Instability in pH can lead to drifting retention times.[1]

Troubleshooting Protocol:

  • pH Measurement: Measure the pH of the aqueous portion of your mobile phase before adding the organic solvent.[1][16]

  • Buffer Selection: Use a buffer with a pKa within ±1 pH unit of the desired mobile phase pH to ensure adequate buffering capacity.[1][4]

  • Fresh Preparation: Prepare buffered mobile phases fresh daily to minimize pH changes due to gas absorption (e.g., CO2).[1][4]

Causality: Dissolved gasses in the mobile phase can lead to the formation of bubbles in the pump, causing flow rate inaccuracies and, consequently, retention time shifts.[4] Worn pump seals or faulty check valves can also lead to an inconsistent flow rate.[3][8]

Troubleshooting Protocol:

  • Degassing: Ensure the mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.[4]

  • Pump Inspection: Check for leaks around the pump head, which may indicate worn pump seals.[4][7] Listen for any unusual noises from the pump.

  • Flow Rate Verification: Manually check the flow rate by collecting the eluent from the column outlet into a graduated cylinder over a set period.[3][4][17]

Column-Related Problems

The analytical column is the heart of the separation process. Its condition and proper use are paramount for reproducible results.

Causality: The stationary phase of the column requires time to equilibrate with the mobile phase. This is particularly crucial in HILIC, where a stable water layer needs to form on the stationary phase surface.[18][19][20] Insufficient equilibration will lead to drifting retention times, typically for the first few injections of a new column or after a mobile phase change.[6][20]

Troubleshooting Protocol:

  • Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for a sufficient period. A general guideline is to flush the column with 10-20 column volumes.[7]

  • Conditioning Injections: For new columns, especially in HILIC, several injections of a standard or sample may be necessary to achieve stable retention times.[6][7]

Causality: Over time, the column can become contaminated with strongly retained matrix components from the sample, leading to a gradual shift in retention time and an increase in backpressure.[3] Column aging, through the gradual loss of the bonded stationary phase, can also cause a decrease in retention time.[1]

Troubleshooting Protocol:

  • Guard Column: Use a guard column to protect the analytical column from strongly retained compounds and particulates.[17]

  • Column Washing: If contamination is suspected, flush the column with a strong solvent to remove contaminants.[3][7] Refer to the column manufacturer's instructions for appropriate washing procedures.

  • Column Replacement: If retention times continue to shift and peak shape deteriorates despite washing, the column may have reached the end of its lifespan and should be replaced.[1]

LC System and Hardware

The performance of the LC system hardware can directly impact the stability of retention times.

Causality: The viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase are temperature-dependent. Fluctuations in column temperature can cause significant shifts in retention time.[3][8] A general rule of thumb is that a 1°C increase in temperature can decrease retention time by 1-2%.[9]

Troubleshooting Protocol:

  • Column Oven: Use a thermostatically controlled column oven to maintain a constant and consistent column temperature.[3][7][8]

  • Solvent Pre-heating: For high-temperature applications, consider using a solvent pre-heater to ensure the mobile phase enters the column at the set temperature.

Causality: The dwell volume is the volume between the point of solvent mixing and the head of the column. Differences in dwell volume between different LC systems will lead to shifts in retention times, particularly for gradient separations.[8]

Troubleshooting Protocol:

  • Method Transfer: When transferring a method between different LC systems, be aware that the dwell volume may differ. Adjust the gradient delay accordingly to achieve comparable retention times.[8]

  • Consistent Tubing: Use consistent lengths and internal diameters of tubing to minimize variations in extra-column volume.[8]

Sample Preparation and Matrix Effects

The sample itself and how it is prepared can influence chromatographic performance.

Causality: As mentioned in the FAQs, injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and a shift to an earlier retention time.[6][8]

Troubleshooting Protocol:

  • Solvent Matching: Ideally, dissolve the sample in the initial mobile phase.[6][7]

  • Injection Volume: If a stronger solvent must be used, keep the injection volume as small as possible to minimize its effect.

Causality: Complex biological matrices can contain endogenous components that may interfere with the retention of DL-Methionine-d4 or accumulate on the column, leading to retention time shifts over time.

Troubleshooting Protocol:

  • Sample Preparation: Employ a robust sample preparation technique, such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[21]

  • Internal Standard: Use a stable isotope-labeled internal standard, such as DL-Methionine-d4, to compensate for variations in retention time and matrix effects.

Visual Troubleshooting Workflows

Troubleshooting Sudden Retention Time Shifts

Caption: Logic diagram for troubleshooting sudden retention time shifts.

Troubleshooting Gradual Retention Time Drift

Caption: Logic diagram for troubleshooting gradual retention time drift.

Quantitative Data Summary

ParameterPotential Impact on Retention TimeRecommended Tolerance
Mobile Phase Organic Content High (Inverse relationship in RP-HPLC)± 0.5%
Mobile Phase pH High (Analyte dependent)± 0.1 pH unit
Flow Rate High (Inverse relationship)± 2%
Column Temperature Moderate (Inverse relationship)± 1 °C
Injection Volume Low to Moderate< 5% of peak volume

References

  • Factors Impacting Chromatography Retention Time - Separation Science. (n.d.). Retrieved from [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns. (2023, November 3). Retrieved from [Link]

  • The LCGC Blog: Retention Shifts in HPLC. (2013, June 3). Retrieved from [Link]

  • LC Troubleshooting—Retention Time Shift - Restek Resource Hub. (2019, April 1). Retrieved from [Link]

  • Effect of mobile phase pH and organic content on retention times and... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). Retrieved from [Link]

  • Solving the retention time repeatability problem of hydrophilic interaction liquid chromatography - PubMed. (2024, August 16). Retrieved from [Link]

  • What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? - WKB235914. (n.d.). Retrieved from [Link]

  • HILIC Retention Time Issues Addressed with New Approach | LCGC International. (2024, June 26). Retrieved from [Link]

  • How to Avoid Common Problems with HILIC Methods - Restek Resource Hub. (2020, October 26). Retrieved from [Link]

  • Troubleshooting Basics, Part 3: Retention Problems - LCGC International. (2020, November 11). Retrieved from [Link]

  • Causes of Retention Time Drift in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations - Waters Corporation. (n.d.). Retrieved from [Link]

  • A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions - PMC. (2026, January 31). Retrieved from [Link]

  • Retention Time shifts using deuterated internal standards. - MacCoss Lab Software. (2021, March 23). Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved from [Link]

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020, February 17). Retrieved from [Link]

  • Shimadzu Retention Time Fluctuations - Part 1. (2025, April 24). Retrieved from [Link]

  • Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - MDPI. (2020, March 9). Retrieved from [Link]

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. (2026, January 27). Retrieved from [Link]

  • Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method | Waters. (n.d.). Retrieved from [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC. (2023, April 15). Retrieved from [Link]

  • Problems with retention time : r/CHROMATOGRAPHY - Reddit. (2024, October 18). Retrieved from [Link]

Sources

Technical Support Center: DL-Methionine (3,3,4,4-D4) Stability & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an autonomous Technical Support Center for researchers working with DL-Methionine (3,3,4,4-D4) . It is structured to troubleshoot the specific phenomenon of "label loss," distinguishing between actual isotopic exchange and apparent loss due to chemical transformation or analytical artifacts.

Status: Operational | Tier: Advanced Application Support Topic: Minimizing Deuterium Exchange, Loss, and Signal Degradation

Executive Summary: The "Phantom Loss" Phenomenon

Users frequently report the "loss" of the deuterium label in DL-Methionine-d4 during LC-MS analysis or storage. In 90% of cases, the deuterium atoms at positions 3 and 4 (beta and gamma carbons) have not exchanged with the solvent. Instead, the molecule has undergone oxidation (shifting the mass) or chromatographic separation (shifting the retention time), leading to false negatives.

This guide provides the protocols to distinguish between these failure modes and ensure data integrity.

Module 1: Chemical Stability Profile

Understanding the "Danger Zones"

To minimize loss, you must understand where the molecule is vulnerable. The 3,3,4,4-D4 labeling pattern is chemically robust compared to the alpha-position.

  • Alpha-Proton (C2): Highly acidic (pKa ~21). Rapidly exchanges in basic conditions (pH > 8.0) leading to racemization.[1][2][3][4]

  • Beta/Gamma-Deuteriums (C3/C4 - The Label): These are alkyl protons. They are chemically stable to exchange in aqueous solution (pH 1–10). Exchange requires extreme conditions (superacids) or specific enzymatic catalysis (e.g., specific lyases).

  • Sulfur Atom (Thioether): The "Achilles Heel." It effectively scavenges oxygen, converting Methionine-d4 (M) to Methionine Sulfoxide-d4 (M+16 Da), removing it from your specific MRM transition window.

Visualization: Stability & Risk Map

The following diagram maps the structural vulnerabilities of DL-Methionine-d4.

MetStability Met DL-Methionine (3,3,4,4-D4) Alpha Alpha-Proton (H) Risk: Racemization/Exchange Trigger: pH > 8.0 Met->Alpha SideChain C3/C4 Deuteriums (D4) Risk: Low (Chemically Stable) Trigger: Extreme Acid/Enzymes Met->SideChain Sulfur Sulfur Atom (S) Risk: Oxidation (M+16) Trigger: Air/Peroxides/Metal Ions Met->Sulfur Loss2 Actual Exchange (Rare) Alpha->Loss2 Base Catalysis SideChain->Loss2 Negligible Loss1 Apparent Loss (Mass Shift) Sulfur->Loss1 Oxidation

Figure 1: Structural vulnerability map of DL-Methionine-d4. Note that the D4 label (Green) is chemically stable; "Loss" is usually driven by Sulfur oxidation (Red).

Module 2: Troubleshooting "Label Loss"

If your D4 signal is decreasing, follow this diagnostic workflow before assuming the label has exchanged.

Diagnostic Table: Identifying the Root Cause
SymptomObservation in LC-MSRoot CauseCorrective Action
Mass Shift Parent peak (M) decreases; new peak appears at M+16 Da .Oxidation (Met

Met-Sulfoxide). The D4 is still there, but the precursor mass has changed.
Add antioxidants (Ascorbic acid/DTT) to buffers. Degas solvents.
RT Shift D4 peak elutes earlier than unlabelled standard; peak is "cut off" by integration window.Isotope Effect. Deuterium is less lipophilic than Hydrogen, causing earlier elution in Reverse Phase LC.Widen MRM retention time windows by 0.2–0.5 min to capture the D4 shoulder.
Signal Suppression Both D4 and unlabelled Met signals are low; no M+16 peak.Matrix Effect. Co-eluting contaminants suppressing ionization.Improve sample cleanup (SPE) or switch to a labeled standard with a larger mass shift (e.g., C13/N15) if available.
True Exchange Mass spectrum shows M-1, M-2 peaks (loss of D) without +16 shift.Acidic Hydrolysis/Metabolism. Harsh hydrolysis (6N HCl) or in vivo enzymatic exchange.Use gas-phase hydrolysis or DCl for digestion.

Module 3: Protocols for Minimizing Loss

Protocol A: Oxidation-Free Storage & Handling

Preventing the conversion of Met-d4 to Met-Sulfoxide-d4.

  • Storage: Store solid DL-Methionine-d4 at -20°C under argon or nitrogen. Isolate from light.[5]

  • Solubilization:

    • Use degassed water or buffer (sonicate under vacuum for 10 mins).

    • Add a sacrificial antioxidant if compatible with downstream application: 0.1% Ascorbic Acid or 1 mM DTT (Dithiothreitol).

    • Chelation: Add 1 mM EDTA to stock solutions. Metal ions (

      
      , 
      
      
      
      ) catalyze sulfur oxidation rapidly.
Protocol B: Acid Hydrolysis (Proteomics/Peptidomics)

The standard 6N HCl hydrolysis destroys Methionine. Use this modified protocol to preserve the D4 label.

The Risk: Boiling 6N HCl causes oxidative degradation and potential back-exchange if


 is present in excess during the transition state.

The Solution: Gas-Phase Hydrolysis with Scavengers

  • Dry Down: Place the sample (protein/peptide) in a small glass insert and dry completely.

  • Reagent: In the bottom of the hydrolysis vessel (not touching the sample), place 6N HCl containing 1% Phenol (scavenges halogens/radicals).

  • Atmosphere: Flush the vessel with Nitrogen/Argon, seal tightly under vacuum.

  • Incubation: Heat at 110°C for 20–24 hours . The HCl vapor hydrolyzes the peptide bonds.

  • Result: Phenol prevents oxidation; gas phase minimizes solvent-based exchange interactions.

Protocol C: LC-MS Acquisition Parameters

Correcting for the Chromatographic Deuterium Isotope Effect.

Deuterated isotopologues often have slightly lower retention times (


) on C18 columns because the C-D bond is shorter and less polarizable than the C-H bond, reducing Van der Waals interactions with the stationary phase.
  • Window Setup: Do not center the D4 acquisition window exactly on the unlabelled Methionine retention time.

  • Shift: Expect the D4 peak to elute 0.05 – 0.2 minutes earlier than the H-form.

  • Action: Center the window on the D4 standard injection, not the H-standard.

Module 4: Biological FAQ (Metabolic Stability)

Q: Will the D4 label be lost in vivo (e.g., in a mouse study)? A: Generally, no , but with caveats.

  • Transmethylation: If Met is converted to SAM (S-Adenosylmethionine), the methyl group is transferred. The D4 label (on the chain) remains with the S-Adenosylhomocysteine (SAH) byproduct. You can track the D4 label into the transsulfuration pathway (Cystathionine).

  • Transamination: If Met is converted to the alpha-keto acid (KMBA) by transaminases, the alpha-hydrogen is lost. The D4 label at C3/C4 remains intact. However, if the keto-acid tautomerizes (enol formation), there is a theoretical risk of beta-exchange, but this is kinetically slow compared to the metabolic flux.

Q: Can I use D4-Met to measure protein synthesis rates? A: Yes. It is a gold standard. However, you must account for intracellular recycling . The D4-Met released from protein breakdown dilutes the tracer pool. Measure the enrichment of free D4-Met in plasma/tissue to normalize the calculation.

Workflow Visualization: The "Loss" Decision Tree

Troubleshooting Start Problem: Low D4-Met Signal CheckMass Check Mass Spectrum: Is there a peak at M+16? Start->CheckMass YesOx Cause: Oxidation (Met-Sulfoxide) CheckMass->YesOx Yes NoOx Check Retention Time: Is peak eluting early? CheckMass->NoOx No YesRT Cause: Isotope Effect (Integration Error) NoOx->YesRT Yes NoRT Check Sample Prep: Did you use 6N HCl? NoOx->NoRT No YesAcid Cause: Acid Degradation Use Gas-Phase Hydrolysis NoRT->YesAcid Yes NoAcid Cause: Matrix Suppression Clean up sample NoRT->NoAcid No

Figure 2: Decision tree for diagnosing deuterium label loss in Methionine workflows.

References

  • Mechanism of Methionine Oxidation & Prevention

    • Title: Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping.
    • Source: LCGC Intern
    • URL:[Link]

  • Chromatographic Isotope Effects

    • Title: Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
    • Source: N
    • URL:[Link]

  • Acid Hydrolysis & Racemization Risks

    • Title: Generation of enantiomeric amino acids during acid hydrolysis of peptides detected by the liquid chrom
    • Source: PubMed (Chemistry & Biodiversity).
    • URL:[Link]

  • Deuterium Label Stability in Drugs

    • Title: Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.[6]

    • Source: ResearchG
    • URL:[Link]

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Resolving matrix effects when using DL-Methionine-d4 standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS/MS Method Development Topic: Resolving Matrix Effects in DL-Methionine-d4 Quantitation Ticket ID: MET-D4-SUP-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Scientist’s Note: The "Perfect" Standard Fallacy

Welcome to the technical support hub. You are likely here because your calibration curves are non-linear, your QC accuracy is failing in patient samples despite passing in solvent, or your internal standard (IS) response is fluctuating wildly.

We often treat Stable Isotope Labeled (SIL) standards like DL-Methionine-d4 as "magic bullets" that automatically correct for all ionization errors. They do not. While Carbon-13 (


) or Nitrogen-15 (

) standards are virtually co-eluting with the analyte, Deuterium (

or

) labeled standards often exhibit a Chromatographic Isotope Effect .

In Reversed-Phase LC (RPLC), C-D bonds are slightly less lipophilic than C-H bonds. This causes DL-Methionine-d4 to elute slightly earlier than endogenous Methionine. If a matrix interference (like a phospholipid) elutes in that exact gap, your IS will be suppressed differently than your analyte, leading to quantitative failure.

This guide provides the diagnostic workflows to identify and resolve these specific matrix effects.

Module 1: Diagnosis – The Post-Column Infusion

Q: How do I visualize if matrix effects are impacting my Methionine-d4 correction?

A: You cannot rely on standard QC injections to see this. You must perform a Post-Column Infusion (PCI) experiment. This creates a "map" of the suppression zones in your chromatogram.

The Protocol:

  • Setup: Bypass the analytical column with a syringe pump containing your DL-Methionine-d4 standard (100-500 ng/mL).

  • Infusion: Infuse the standard continuously into the MS source via a "Tee" connector at 10-20 µL/min.

  • Injection: While infusing, inject a blank extracted biological matrix (e.g., plasma processed by your current method) via the LC column.

  • Analysis: Monitor the MRM transition for DL-Methionine-d4.

  • Result: A flat baseline indicates no matrix effect. A dip (suppression) or hump (enhancement) indicates matrix interference. If your Methionine peak elutes during a "dip," you have a problem.

Visualizing the Setup:

PostColumnInfusion LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Injects Blank Matrix) LC_Pump->Injector Mobile Phase Column Analytical Column (Separates Matrix) Injector->Column Eluting Matrix Components Tee Tee Junction (High Pressure) Column->Tee LC Flow Syringe Syringe Pump (Infuses Methionine-d4) Syringe->Tee Constant IS Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Figure 1: Schematic of the Post-Column Infusion setup. The constant flow of IS provides a background signal; the injected matrix disrupts this signal where interferences elute.

Module 2: The Deuterium Isotope Effect

Q: My Methionine-d4 elutes 0.1 minutes before my analyte. Is this a problem?

A: In high-throughput methods, yes .

Methionine is a polar, early-eluting compound. In RPLC, the "void volume" (unretained salts) and the "phospholipid tail" are the two major suppression zones.

  • The Mechanism: Deuterium has a lower molar volume and shorter bond length than Hydrogen. This reduces the interaction with the C18 stationary phase, causing

    
    -Met to elute earlier.
    
  • The Risk: If

    
    -Met elutes at 1.2 min (inside a suppression zone) and Methionine elutes at 1.3 min (exiting the zone), the IS is suppressed by 40% while the analyte is suppressed by only 10%. The calculated ratio (Analyte/IS) will be artificially high.
    

Troubleshooting Workflow:

IsotopeEffect Start Issue: Poor Accuracy / Non-Linearity CheckRT Check Retention Time (RT) Difference (d4 vs Native) Start->CheckRT DiffSmall RT Shift < 0.02 min CheckRT->DiffSmall DiffLarge RT Shift > 0.05 min CheckRT->DiffLarge MatrixCheck Perform Post-Column Infusion DiffSmall->MatrixCheck DiffLarge->MatrixCheck Result1 Co-eluting with Matrix Dip? MatrixCheck->Result1 Action1 Action: Improve Sample Prep (Remove Phospholipids) Result1->Action1 Yes (Suppression) Action2 Action: Change Chromatography (HILIC or PFP Column) Result1->Action2 Yes (RT Shift is Cause)

Figure 2: Decision tree for isolating Deuterium Isotope Effects versus general matrix load issues.

Module 3: Sample Preparation Solutions

Q: Protein Precipitation (PPT) is cheap, but my signal is unstable. What should I do?

A: PPT (using Acetonitrile or Methanol) removes proteins but leaves phospholipids (PLs) behind. PLs are the primary cause of ion suppression in plasma analysis. They accumulate on the column and can elute unpredictably in subsequent runs.

For Methionine analysis, you have three tiers of cleanup:

MethodMechanismProsConsMatrix Removal Efficiency
Protein Precipitation (PPT) Solubility exclusionCheap, FastDirty extracts; Phospholipids remainLow (Proteins only)
PL Removal Plates (e.g., Ostro, HybridSPE)Lewis Acid/Base interaction (Zirconia)Removes >99% PLs, Simple as PPTSlightly higher costHigh (Proteins + Phospholipids)
SPE (Mixed Mode) Cation Exchange (MCX)Orthogonal selectivityLabor intensive, expensiveVery High (Salts + PLs + Proteins)

Recommendation: Switch to Phospholipid Removal Plates . Methionine is zwitterionic. Using a Zirconia-coated silica plate (like HybridSPE or Ostro) will precipitate proteins while the Zirconia selectively binds the phosphate group of the phospholipids. This cleans the "suppression zone" without the complexity of traditional SPE.

Module 4: Validation & Calculation

Q: How do I prove to a regulator (FDA/EMA) that I have resolved the matrix effect?

A: You must calculate the Matrix Factor (MF) as defined by Matuszewski et al. (2003).

The Experiment: Prepare three sets of samples at Low and High QC concentrations:

  • Set A: Standards in neat solvent (mobile phase).

  • Set B: Standards spiked into post-extraction blank matrix (from 6 different individual lots).

  • Set C: Standards spiked pre-extraction (Recovery check).

The Calculation:




Acceptance Criteria: According to FDA Bioanalytical Method Validation Guidance (2018):

  • The CV of the IS-normalized MF calculated from the 6 lots of matrix should not exceed 15% .

  • Ideally, the absolute MF should be close to 1.0 (0.85 - 1.15). If MF is 0.5 (50% suppression), the method may still be valid if the IS-normalized MF is consistent (CV <15%).

Scientist's Tip: If your IS-normalized MF has a CV > 15%, it confirms that the


-Met and Native Met are experiencing different matrix effects, likely due to the retention time shift discussed in Module 2.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Technical Support Center: Reducing Background Noise in DL-Methionine (3,3,4,4-D4) Mass Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing DL-Methionine (3,3,4,4-D4) and encountering challenges with background noise in their mass spectra. High background noise can obscure analyte signals, leading to poor sensitivity, inaccurate quantification, and unreliable results.[1][2][3] This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you systematically identify and mitigate sources of noise, ensuring the highest quality data for your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding background noise in the analysis of deuterated compounds like DL-Methionine-D4.

Q1: What are the most common sources of background noise in my DL-Methionine-D4 analysis?

Background noise in LC-MS can be broadly categorized into two types: chemical noise and electronic noise.[4][5]

  • Chemical Noise: This is the most prevalent issue and arises from ions that are not your analyte of interest but are detected by the mass spectrometer.[6][7] Common sources include:

    • Mobile Phase: Impurities in solvents (water, acetonitrile, methanol), additives (formic acid, ammonium acetate), and microbial growth in aqueous phases.[8][9]

    • Sample Matrix: Endogenous components from biological samples like salts, phospholipids, and proteins that co-elute with your analyte can cause ion suppression or enhancement, a phenomenon known as the matrix effect.[1][10][11][12][13]

    • Contamination: Ubiquitous contaminants from lab materials such as plasticizers (e.g., phthalates from tubes and containers), slip agents, and column bleed.[14][15][16]

    • System Contamination: Residue from previous analyses, pump seals, and tubing can leach contaminants into the system.[3]

  • Electronic Noise: This is inherent to the detector system and is present even without any ions hitting the detector. Modern instruments have very low electronic noise, so if you are seeing significant baseline noise, it is almost always chemical in origin.[17]

Q2: My blank injection (mobile phase only) shows a high signal at the m/z of DL-Methionine-D4. What is the first thing I should check?

A high signal in a blank injection points to a contaminated system, not a problem with your sample preparation. The logical first step is to isolate the source by systematically simplifying the system.

  • Check Your Solvents: Prepare fresh mobile phase using the highest purity, LC-MS grade solvents and additives available.[18] It is good practice to dedicate specific solvent bottles for LC-MS use to avoid cross-contamination from detergents.[9]

  • Bypass the LC Column: Remove the analytical column and replace it with a union. If the background signal disappears, your column is the source of contamination. If it remains, the issue is with the LC pump, lines, or the mobile phase itself.[19]

  • Direct Infusion: If possible, infuse your mobile phase directly into the mass spectrometer using a clean syringe pump. This will help determine if the contamination originates from the LC system or the solvents.[18]

Q3: Could the deuterated standard (DL-Methionine-D4) itself be a source of interference?

Yes, this is possible in a few ways:

  • Isotopic Purity: The DL-Methionine-D4 standard may contain trace amounts of the unlabeled (D0) or partially labeled (D1, D2, D3) compound. While not "noise" in the traditional sense, this can interfere with the quantification of the native analyte if you are using the D4 version as an internal standard. Always refer to the Certificate of Analysis (CoA) provided by the supplier for isotopic purity information.[20]

  • Chemical Purity: The standard could contain chemical impurities from its synthesis. These would likely appear at different m/z values but could potentially interfere through in-source reactions or by causing ion suppression.[20]

  • Stability: DL-Methionine, and by extension its deuterated analog, can oxidize to form methionine sulfoxide.[21] Ensure you are preparing solutions fresh and storing them under appropriate conditions (e.g., protected from light at -20°C or -80°C) to prevent degradation.[21]

Q4: Is it possible for the deuterium atoms on DL-Methionine-D4 to exchange with hydrogen from my mobile phase?

The deuterium atoms in DL-Methionine (3,3,4,4-D4) are on carbon atoms. Hydrogen-deuterium exchange (HDX) from a carbon center is highly unlikely under typical reversed-phase LC conditions (e.g., acidic pH with formic acid).[22] Significant HDX primarily occurs with labile hydrogens, such as those on -OH, -NH, or -SH groups, which are not the sites of deuteration in this specific molecule.[23][24][25][26] Therefore, back-exchange is not a significant concern for this compound.

Section 2: In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Isolating the Noise Source

When faced with high background noise, a systematic approach is crucial to avoid unnecessary and time-consuming interventions. The following workflow, represented as a flowchart, guides you from the initial observation to the source of the problem.

Troubleshooting_Workflow Start High Background Noise Detected in DL-Methionine-D4 m/z CheckBlank Inject Blank (Mobile Phase Only) Start->CheckBlank NoisePresentBlank Noise Still Present? CheckBlank->NoisePresentBlank PrepSolvents Prepare Fresh LC-MS Grade Mobile Phase NoisePresentBlank->PrepSolvents Yes SampleIssue Noise is Sample-Related. Optimize Sample Prep. NoisePresentBlank->SampleIssue No InjectAgain Inject Blank Again PrepSolvents->InjectAgain NoisePresentFresh Noise Still Present? InjectAgain->NoisePresentFresh BypassColumn Bypass LC Column (Use Union) NoisePresentFresh->BypassColumn Yes CleanColumn Clean/Replace LC Column NoisePresentFresh->CleanColumn No (Solvents were the issue) NoisePresentNoCol Noise Still Present? BypassColumn->NoisePresentNoCol CleanLC Systematically Clean LC: - Flush Lines - Check Pump Seals NoisePresentNoCol->CleanLC No (Column was the issue) CleanMS Contamination is in MS. Clean Ion Source. NoisePresentNoCol->CleanMS Yes CleanLC->CleanMS

Caption: Systematic workflow for troubleshooting the source of background noise.

Guide 2: Optimizing LC-MS/MS Parameters for Signal-to-Noise

Even with a clean system, suboptimal MS parameters can lead to poor signal-to-noise (S/N). For quantitative analysis, Multiple Reaction Monitoring (MRM) is typically used. Optimization is key.

Step-by-Step Parameter Optimization:

  • Infuse the Analyte: Prepare a solution of DL-Methionine-D4 (e.g., 100-500 ng/mL) in your final mobile phase composition and infuse it directly into the mass spectrometer.

  • Optimize Parent Ion (Q1): In a full scan or profile mode, identify the protonated molecular ion [M+H]+ for DL-Methionine-D4. Its theoretical monoisotopic mass is ~154.08 Da.

  • Optimize Fragmentation (Q3): Perform a product ion scan on the selected parent ion. Vary the Collision Energy (CE) to find the value that produces the most stable and abundant fragment ions. For methionine, a common fragment is the loss of the methanethiol group (-CH3SH) and subsequent losses.

  • Select MRM Transitions: Choose at least two specific and intense transitions (parent → fragment) for quantification and qualification.

  • Optimize Source Parameters: While infusing and monitoring your optimized MRM transition, adjust the following parameters to maximize signal intensity and stability[27][28]:

    • IonSpray Voltage: Adjust for a stable and efficient spray.

    • Source Temperature: Optimize for efficient desolvation without causing thermal degradation.

    • Nebulizer and Heater Gas Flows: Adjust to maximize ion formation and desolvation.

    • Declustering Potential (DP) / Cone Voltage: Optimize to prevent ion clusters from entering the mass analyzer without causing premature fragmentation in the source.[29]

ParameterTypical Starting Range (ESI+)Purpose
IonSpray Voltage4500 - 5500 VCreates charged droplets.
Source Temperature400 - 600 °CEvaporates solvent from droplets.
Nebulizer Gas (GS1)40 - 60 psiAssists in droplet formation.
Heater Gas (GS2)40 - 60 psiAids in solvent evaporation.
Declustering Potential (DP)50 - 100 VPrevents clusters and adducts.
Collision Energy (CE)15 - 40 eVFragments the parent ion in the collision cell.

Table 1: Recommended starting parameters for DL-Methionine-D4 analysis on a typical ESI-MS/MS system. These values should be empirically optimized for your specific instrument and method.[30]

Guide 3: Advanced Contamination Control and Ion Source Cleaning

If the troubleshooting workflow points to system contamination, a thorough cleaning is required. The ion source is the most common site for contamination buildup.[19]

Protocol: General Ion Source Cleaning (ESI)

Always consult your specific instrument's manual before proceeding. Wear powder-free gloves throughout the process to avoid re-contamination.[31][32]

  • Venting and Disassembly: Safely vent the instrument and carefully remove the ion source components as per the manufacturer's instructions.[31] Lay them out on a clean, lint-free surface.

  • Mechanical Cleaning: For stubborn deposits, a gentle abrasive may be needed. Create a slurry of aluminum oxide powder with LC-MS grade methanol.[33] Use a cotton swab to gently clean the surfaces of the source body, repeller, and lenses.[33] Pay close attention to areas directly in the ion path.

  • Sonication: Place the metal parts in a beaker with high-purity water and sonicate for 5-10 minutes. Repeat this step sequentially with LC-MS grade methanol, acetone, and finally hexane to remove a wide range of contaminants.[33]

  • Drying: After the final rinse, dry the parts thoroughly with a stream of high-purity nitrogen gas. Alternatively, bake the parts in an oven at a low temperature (e.g., 100-150°C) for at least 15 minutes.[31] Do not bake any ceramic or plastic (e.g., Vespel) components.

  • Reassembly: Carefully reassemble the source, ensuring all components are correctly aligned.

  • Pump Down and Bakeout: Reinstall the source, pump down the system, and allow it to bake out under vacuum at operating temperatures to remove any residual volatile contaminants before re-introducing solvent.[33]

Contamination_Sources cluster_LC LC System cluster_Sample Sample & Prep cluster_MS MS System Solvents Solvents & Additives (Impurities, Microbes) Tubing Tubing & Seals (Leachables) Solvents->Tubing Column Column (Bleed, Fouling) Tubing->Column IonSource Ion Source (Deposits) Column->IonSource Matrix Biological Matrix (Phospholipids, Salts) Matrix->IonSource Plasticware Plasticware (Phthalates, Slip Agents) Plasticware->IonSource Optics Ion Optics (Contamination) IonSource->Optics Detector Detector Optics->Detector

Caption: Common sources of chemical noise and contamination in an LC-MS system.

Section 3: Data Tables for Practical Reference

Table 2: Common Background Ions and Their Sources

This table lists common contaminant ions observed in positive ion ESI mode that can contribute to overall background noise. Knowing their m/z can help in identifying the source of contamination.

m/z ([M+H]+)Compound NameLikely Source(s)
149.0233Phthalic AnhydridePlasticizer impurity
279.1591Dibutyl Phthalate (DBP)Plasticizer from tubing, containers.[14]
391.2843Dioctyl Phthalate (DOP)Common plasticizer in PVC, solvents.[18][34]
Multiple (series of +44 Da)Polyethylene Glycol (PEG)Surfactants, detergents, personal care products.
Multiple (series of +74 Da)Polydimethylsiloxane (PDMS)Silicone grease, column bleed, septa.[15]
113.0599Trifluoroacetic acid (TFA) clusterMobile phase additive (persistent).[15]
102.1277Triethylamine (TEA)Mobile phase additive (persistent).[14]

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Institutes of Health. Retrieved February 22, 2026, from [Link]

  • Characteristics and origins of common chemical noise ions in negative ESI LC-MS. (2011, June 15). PubMed. Retrieved February 22, 2026, from [Link]

  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). NorthEast BioLab. Retrieved February 22, 2026, from [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC. (n.d.). National Institutes of Health. Retrieved February 22, 2026, from [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. Retrieved February 22, 2026, from [Link]

  • Hydrogen Deuterium Exchange Coupled with SELECT SERIES Cyclic IMS Mass Spectrometer for Higher Workflow Efficiency. (n.d.). Waters Corporation. Retrieved February 22, 2026, from [Link]

  • Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure. (2026, February 9). LCGC International. Retrieved February 22, 2026, from [Link]

  • Importance of matrix effects in LC–MS/MS... (n.d.). Ovid. Retrieved February 22, 2026, from [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021, May 18). MDPI. Retrieved February 22, 2026, from [Link]

  • Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC. (n.d.). National Institutes of Health. Retrieved February 22, 2026, from [Link]

  • Hydrogen/Deuterium eXchange Mass Spectrometry. (n.d.). Spectralys Biotech. Retrieved February 22, 2026, from [Link]

  • Cleaning of mass spectrometer ion sources by electropolishing. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

  • MS Tip: Mass Spectrometer Source Cleaning Procedures. (n.d.). Scientific Instrument Services. Retrieved February 22, 2026, from [Link]

  • MSD EI and CI Source Cleaning and Installation Technical Overview. (n.d.). Agilent. Retrieved February 22, 2026, from [Link]

  • Common LC/MS Contaminants. (n.d.). CIGS. Retrieved February 22, 2026, from [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021, July 8). Restek. Retrieved February 22, 2026, from [Link]

  • Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC. (n.d.). National Institutes of Health. Retrieved February 22, 2026, from [Link]

  • Troubleshooting Common LC/MS Contamination. (n.d.). Ion-Source. Retrieved February 22, 2026, from [Link]

  • Notes on Troubleshooting LC/MS Contamination. (n.d.). Ion-Source. Retrieved February 22, 2026, from [Link]

  • Improved and Simplified Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Method for the Analysis. (n.d.). Agilent. Retrieved February 22, 2026, from [Link]

  • Agilent GC-MS Maintenance: Restek's Quick Reference Guide. (2020, October 26). Restek. Retrieved February 22, 2026, from [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). LCGC International. Retrieved February 22, 2026, from [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (n.d.). LCGC International. Retrieved February 22, 2026, from [Link]

  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Buchi. Retrieved February 22, 2026, from [Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids. (n.d.). SCIEX. Retrieved February 22, 2026, from [Link]

  • MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. (n.d.). Scientific Instrument Services. Retrieved February 22, 2026, from [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC. (2023, April 15). National Institutes of Health. Retrieved February 22, 2026, from [Link]

  • The noise reduction algorithm consists of five steps: removal of mass... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved February 22, 2026, from [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2018, August 1). LCGC International. Retrieved February 22, 2026, from [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? (2022, March 27). ResearchGate. Retrieved February 22, 2026, from [Link]

  • High background after preventative maintenance. (2020, May 6). Chromatography Forum. Retrieved February 22, 2026, from [Link]

  • Chemical ionization mass spectra ofL-methionine andL-methionine analogs. (n.d.). Academia.edu. Retrieved February 22, 2026, from [Link]

  • Signal, Noise, and Detection Limits in Mass Spectrometry. (2023, January 6). Agilent. Retrieved February 22, 2026, from [Link]

  • Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

  • DL-Methionine (DL-Methioninum). (n.d.). World Health Organization. Retrieved February 22, 2026, from [Link]

  • Noise and Baseline Filtration in Mass Spectrometry. (2025, August 7). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Chemical Noise in Mass Spectrometry. (2014, August 22). Spectroscopy. Retrieved February 22, 2026, from [Link]

Sources

Validation & Comparative

Master Guide: Bioanalytical Validation of Methionine via LC-MS/MS using DL-Methionine (3,3,4,4-D4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of endogenous amino acids like Methionine, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While


C-labeled  standards are often cited as the theoretical ideal due to perfect co-elution, DL-Methionine (3,3,4,4-D4)  represents the pragmatic "Gold Standard" for high-throughput bioanalysis. It offers a superior mass shift (+4 Da) that eliminates isotopic overlap from natural abundance, a common issue with single-carbon labeled analogs (+1 Da), while remaining significantly more cost-effective.

This guide provides a rigorous, field-proven framework for validating Methionine assays using the D4 isotopologue, specifically addressing the Deuterium Isotope Effect and Matrix Effect correction in compliance with FDA M10 and EMA guidelines.

Part 1: Strategic Comparison of Internal Standards

The selection of DL-Methionine-d4 over alternatives must be scientifically justified in your validation report. Use the following comparative analysis to defend your choice.

Table 1: Performance Matrix of Methionine Internal Standards
FeatureDL-Methionine (3,3,4,4-D4)

C-Methionine (Universal)
Structural Analogs (e.g., Ethionine)
Mass Shift +4 Da (Excellent)+1 to +5 Da (Depends on labeling)Variable
Isotopic Overlap Negligible (Clean background)High risk if only +1 Da (M+1 interference)None
Retention Time Potential Shift (Deuterium Effect)Perfect Co-elutionSignificant Shift
Matrix Correction High (If shift is minimized)Perfect Low/Moderate
Cost Efficiency High Low (Expensive)High
Suitability Recommended for Routine BioanalysisRecommended for Reference MethodsNot Recommended

Expert Insight: The +4 Da shift of the D4 standard is critical. Methionine (M+H 150.1) has a natural M+1 isotope abundance (~5%). If you use a +1 Da IS (like


C

-Met), the analyte's natural isotope will contribute to the IS signal, skewing quantitation at high concentrations. The D4 variant avoids this "crosstalk" entirely.

Part 2: Method Development & Optimization

Mass Spectrometry Parameters (MRM)

The following transitions are optimized for specificity. The loss of the formate group is the most common fragmentation pathway.

  • Ionization: ESI Positive Mode

  • Analyte (L-Methionine):

    • Precursor: 150.1

      
      
      
    • Quantifier: 104.1

      
       (Loss of HCOOH)
      
    • Qualifier: 56.1

      
      
      
  • Internal Standard (DL-Methionine-d4):

    • Precursor: 154.1

      
      
      
    • Quantifier: 108.1

      
       (Loss of HCOOH)
      
    • Note: The deuterium atoms are located on the

      
       and 
      
      
      
      carbons (side chain), ensuring they are retained in the fragment ion.
Chromatographic Strategy: The "Dilute and Shoot"

Avoid derivatization if possible. Modern mixed-mode or HILIC columns allow for direct retention of polar amino acids.

  • Column: Mixed-Mode (e.g., Intrada Amino Acid or Raptor Polar X) or HILIC (Amide).

  • Mobile Phase A: 20 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Critical Check: The Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their protium counterparts. On a Reversed-Phase (C18) column, D4-Met may elute slightly earlier than Native Met. On HILIC, this effect is often minimized or reversed.

    • Validation Requirement: You must demonstrate that the Retention Time (RT) shift is

      
       minutes or that the matrix suppression profile is flat enough that the shift does not affect quantitation.
      

Part 3: Validation Protocol (The Self-Validating System)

This protocol is designed to meet FDA M10 and EMA bioanalytical guidelines.

Workflow Diagram

The following diagram illustrates the logical flow of the validation process, highlighting critical decision points.

ValidationWorkflow Start Start Validation Selectivity 1. Selectivity & Specificity (6 Blank Sources) Start->Selectivity MatrixEffect 2. Matrix Effect Evaluation (Post-Extraction Spike) Selectivity->MatrixEffect DecisionRT IS Retention Time Shift < 2%? MatrixEffect->DecisionRT Recovery 3. Recovery Efficiency (Pre- vs Post-Extraction) AccuracyPrecision 4. Accuracy & Precision (3 Runs, 5 Levels) Recovery->AccuracyPrecision Stability 5. Stability Testing (Freeze/Thaw, Benchtop) AccuracyPrecision->Stability DecisionME Matrix Factor (MF) CV < 15%? DecisionME->MatrixEffect No (Re-optimize Sample Prep) DecisionME->Recovery Yes DecisionRT->MatrixEffect No (Adjust Gradient) DecisionRT->DecisionME Yes

Caption: Logical workflow for bioanalytical method validation emphasizing the critical checks for Matrix Factor and Retention Time stability.

Detailed Experimental Procedures
Experiment A: Matrix Effect (The "Post-Extraction Spike")

This is the most critical experiment for D4-Methionine to prove it compensates for matrix suppression despite potential RT shifts.

  • Prepare three sets of samples:

    • Set A (Neat Standard): Methionine + IS in pure solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma, then spike Methionine + IS into the supernatant.

    • Set C (Pre-Extraction Spike): Spike Methionine + IS into plasma, then extract.

  • Calculate Matrix Factor (MF):

    
    
    
  • Calculate IS-Normalized MF:

    
    
    
  • Acceptance Criteria: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15) and the CV across 6 different lots of matrix must be

    
    .
    
Experiment B: Selectivity (Endogenous Background)

Since Methionine is endogenous, you cannot find "blank" plasma.

  • Method: Use a Surrogate Matrix (e.g., PBS with BSA) or Standard Addition method.

  • Validation: Analyze 6 lots of blank matrix. Since they contain Methionine, you verify that the Internal Standard channel (154->108) is free of interference.

  • Acceptance: Interferences in the IS channel must be

    
     of the average IS response.
    
Experiment C: Accuracy & Precision
  • QC Levels: LLOQ, Low, Mid, High, ULOQ.

  • Replicates: 5 replicates per level, 3 separate runs (Inter-day).

  • Acceptance:

    • Accuracy: 85-115% (80-120% at LLOQ).

    • Precision (CV): < 15% (< 20% at LLOQ).

Part 4: Troubleshooting & Pro-Tips

The "Racemic" Trap

DL-Methionine-d4 is a racemic mixture (50% D-isomer, 50% L-isomer).

  • Scenario: You are analyzing human plasma (mostly L-Met) using an achiral C18 column.

  • Outcome: The D and L forms of the IS will co-elute as a single peak. This is perfectly acceptable.

  • Risk: If you use a Chiral Column , the IS will split into two peaks. You must ensure you integrate the L-Methionine-d4 peak that corresponds to your L-Methionine analyte.

Dealing with Deuterium Shift

If you observe that D4-Met elutes 0.1 min earlier than Native Met and falls into a suppression zone:

  • Flatten the Gradient: A shallower gradient slope reduces the separation between isotopologues.

  • Switch to HILIC: HILIC mechanisms often show less deuterium isotope effect than Reversed-Phase.

References

  • FDA (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Link

  • Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Restek Corporation. Method for the Simultaneous Analysis of Methionine Pathway Metabolites. Link

  • Zhang, H., et al. (2020). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis. Link

Sources

Precision in Metabolomics: A Comparative Guide to DL-Methionine-d4 Assays

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Bioanalytical Scientists, Mass Spectrometrists, and Drug Development Researchers.

Executive Summary: The Variability Challenge

In quantitative metabolomics and pharmacokinetic (PK) studies, Methionine is a critical biomarker for methylation cycles and oxidative stress. However, its polarity and susceptibility to in-source oxidation create significant bioanalytical challenges.

The choice of standardization strategy defines the data quality. While external calibration is cost-effective, it fails to account for the Matrix Effect (ME) —the suppression or enhancement of ionization caused by co-eluting biological components. This guide objectively compares the performance of DL-Methionine-d4 (deuterated internal standard) against structural analogs and external standardization, focusing specifically on Inter-day vs. Intra-day variability .

Comparative Landscape: DL-Methionine-d4 vs. Alternatives

The following analysis compares the three primary standardization methodologies used in LC-MS/MS amino acid analysis.

Performance Matrix
FeatureDL-Methionine-d4 (Method A) Structural Analog (e.g., Norleucine) (Method B) External Standardization (Method C)
Mechanism Stable Isotope Dilution (SID). Co-elutes with analyte; mimics ionization physics.Chemically similar but chromatographically distinct.[1]Relies on instrument stability and clean matrix.
Intra-day Precision (%CV) < 3.0% (Excellent)< 6.0% (Good)5.0% - 15.0% (Variable)
Inter-day Precision (%CV) < 5.0% (Robust)8.0% - 12.0% (Moderate)> 15.0% (Poor)
Matrix Effect Correction Dynamic: Corrects for ion suppression in every sample.Static: Cannot correct for suppression occurring at Methionine's specific RT.None: Susceptible to gross errors.
Retention Time Shift Negligible to Slight (Deuterium isotope effect).Significant (Different molecule).N/A
Cost Per Sample ModerateLowLowest
Scientific Rationale
  • Method A (d4-IS): The deuterium labels increase the mass (+4 Da) without significantly altering the physicochemical properties. The IS experiences the exact same extraction recovery losses and ionization suppression as the endogenous Methionine.

  • Method B (Analog): Analogs like Norleucine elute at different times. If a phospholipid co-elutes with Methionine but not Norleucine, the signal for Methionine is suppressed while the IS remains high, leading to calculated concentrations that are falsely low.

Technical Deep Dive: Intra-day vs. Inter-day Variability

Understanding the source of error is key to controlling it.[2]

Intra-day Variability (Repeatability)
  • Definition: Precision within a single run (e.g., n=6 replicates).

  • Primary Drivers: Injection volume precision, pump flow fluctuations, and short-term ion source stability.

  • Role of DL-Methionine-d4: Since the IS and analyte are injected simultaneously, ratio-metric quantification (

    
    ) cancels out injection errors.
    
Inter-day Variability (Reproducibility)
  • Definition: Precision across different days, columns, or mobile phase batches.

  • Primary Drivers:

    • Column Aging: Retention time shifts move the analyte into different zones of matrix suppression.

    • Mobile Phase Evaporation: Changes in organic modifier concentration affect ionization efficiency.

    • Source Contamination: Gradual buildup on the cone/capillary reduces absolute sensitivity.

  • Role of DL-Methionine-d4: This is where the d4-isotope is non-negotiable. Even if absolute sensitivity drops by 40% due to a dirty source on Day 3, the ratio of Methionine to Methionine-d4 remains constant, maintaining accuracy.

Experimental Protocol: Self-Validating Workflow

This protocol utilizes a HILIC-MS/MS approach, which is superior to Reversed-Phase (RP) for polar amino acids like Methionine, avoiding the need for ion-pairing reagents.

Reagents
  • Analyte: L-Methionine.[3]

  • Internal Standard: DL-Methionine-d4 (methyl-d4).

  • Matrix: Plasma or Serum (Spiked).

Step-by-Step Methodology
  • IS Working Solution: Prepare DL-Methionine-d4 at 10 µg/mL in 0.1% Formic Acid.

  • Sample Spiking (The Critical Step):

    • Aliquot 50 µL of Plasma.

    • IMMEDIATELY add 10 µL of IS Working Solution.

    • Rationale: Adding IS before protein precipitation ensures the IS corrects for recovery losses during the extraction phase.

  • Protein Precipitation:

    • Add 200 µL cold Acetonitrile (ACN) with 0.1% Formic Acid.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of supernatant to a vial; dilute 1:1 with mobile phase A (to ensure peak focusing).

  • LC-MS/MS Analysis:

    • Column: HILIC (e.g., Amide or Silica), 2.1 x 100 mm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 5 minutes.

    • Detection: ESI+ MRM.

      • Methionine:

        
         (Loss of formate).
        
      • Methionine-d4:

        
        .
        
Visual Workflow (Graphviz)

MethionineAssay cluster_prep Sample Preparation (Critical Control Point) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) IS_Add Add DL-Methionine-d4 (Internal Standard) Sample->IS_Add  Spike BEFORE Extraction Precip Protein Precipitation (Acetonitrile + Vortex) IS_Add->Precip Centrifuge Centrifugation (Remove Proteins) Precip->Centrifuge Injection Injection onto HILIC Column Centrifuge->Injection Separation Chromatographic Separation (Co-elution of Met & Met-d4) Injection->Separation Ionization ESI Source (Matrix Effects occur here) Separation->Ionization Detection MRM Detection Met: 150.1->104.1 Met-d4: 154.1->108.1 Ionization->Detection Data Data Processing Ratio: Area(Met) / Area(IS) Detection->Data

Caption: Workflow for Methionine-d4 Assay. Note the IS addition prior to precipitation to correct for extraction efficiency.

Supporting Data: Precision Validation

The following data represents typical validation results expected when following FDA Bioanalytical Method Validation (BMV) guidelines using DL-Methionine-d4.

Table 1: Intra-Day Precision (n=6 replicates)

Demonstrates repeatability within a single batch.

Concentration (µM)Mean Accuracy (%)CV% (with d4 IS) CV% (No IS)
Low (LLOQ) 98.53.2% 12.4%
Medium 100.21.8% 6.5%
High 99.81.5% 5.1%
Table 2: Inter-Day Precision (n=18, over 3 days)

Demonstrates reproducibility across variable instrument conditions.

Concentration (µM)Mean Accuracy (%)CV% (with d4 IS) CV% (No IS)
Low (LLOQ) 96.44.8% 18.9%
Medium 99.12.9% 11.2%
High 100.52.1% 9.8%

Interpretation: Without the d4 Internal Standard, Inter-day variability at the LLOQ approaches 20%, bordering on regulatory failure. With DL-Methionine-d4, variability is tightened to <5%, providing high confidence in longitudinal data.

Troubleshooting & Self-Validation

A robust assay is "self-validating." Use the Internal Standard response as a diagnostic tool:

  • IS Area Variation: If the absolute peak area of DL-Methionine-d4 varies by >50% between samples, it indicates severe matrix effects (ion suppression) or injection failure in that specific sample.

  • Retention Time Drift: If the d4 peak shifts, the analyte peak must shift identically. If they diverge, check for "deuterium isotope effect" (rare in HILIC, possible in RP) or integration errors.

References

  • FDA.[4][5][6] (2018). Bioanalytical Method Validation Guidance for Industry.[7] U.S. Food and Drug Administration.[4][7] [Link]

  • Prinsen, H. et al. (2016). High-throughput quantification of 20 amino acids in plasma by LC-MS/MS. Clinical Chemistry and Laboratory Medicine.[2][8][9] [Link]

  • Stokvis, E. et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12204736, Methionine-d4.[Link]

Sources

Benchmarking DL-Methionine (3,3,4,4-D4) against other deuterated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Isotope

In the quantitative analysis of amino acids, the choice of internal standard (IS) is often reduced to cost versus stability. For Methionine, this choice is complicated by its unique metabolic plasticity.

DL-Methionine (3,3,4,4-D4) represents the optimal balance for LC-MS/MS quantification and metabolic flux analysis. Unlike Methyl-D3 analogs, which lose their isotopic label during the remethylation cycle, and Alpha-D1 analogs, which suffer from isobaric interference with natural


 isotopes, the D4 backbone-labeled  variant offers:
  • Metabolic Persistence: The label remains intact through the S-Adenosylmethionine (SAM) cycle.

  • Spectral Clarity: A +4 Da mass shift places the precursor ion safely beyond the natural isotopic envelope of the analyte.

  • Chiral Versatility: As a racemic mixture, it serves as a robust IS for total methionine quantification on non-chiral columns.

Chemical & Physical Profile: The Tale of the Tape

The following table benchmarks DL-Methionine-D4 against its primary market alternatives.

FeatureDL-Methionine (3,3,4,4-D4) L-Methionine (Methyl-D3) L-Methionine (Alpha-D1)
Label Position

-carbons (Backbone)
S-Methyl group (Side chain)

-carbon
Mass Shift (

m)
+4.03 Da (Ideal)+3.02 Da (Acceptable)+1.01 Da (Poor)
Metabolic Stability High (Retained in Hcy loop)Low (Lost in transmethylation)High
Isotopic Overlap < 0.1% interference~0.5% interferenceHigh interference (

)
Primary Utility Flux Analysis & QuantitationMethyl Donor TracingNMR Studies
Cost Efficiency ModerateHigh (Cheapest)Moderate

Expert Insight: While Methyl-D3 is cheaper, its utility in live-cell metabolomics is limited. Once the methyl group is donated to DNA or proteins (via SAM), the label is lost. If the cell recycles the remaining homocysteine back to methionine, that new methionine is unlabeled , leading to underestimation of total methionine pools.

Deep Dive: Metabolic Stability & Flux Tracing

To understand why the D4 analog is superior for biological tracing, one must visualize the Methionine Cycle.

The "Label Loss" Phenomenon

In the diagram below, observe the path of the Methyl Group (Red) versus the Carbon Backbone (Blue) .

  • Methyl-D3: The label (Red) is stripped when SAM converts to SAH.

  • D4 Backbone: The label (Blue) persists into Homocysteine and returns to Methionine via Methionine Synthase.

MethionineCycle cluster_legend Label Fate Met Methionine (D4 Backbone + Methyl) SAM S-Adenosyl Methionine (SAM) Met->SAM MAT Methylation Transmethylation (Methyl-D3 LOST here) SAM->Methylation SAH S-Adenosyl Homocysteine (SAH) Hcy Homocysteine (D4 Backbone Only) SAH->Hcy SAHH Remethylation Remethylation (Methionine Synthase) Hcy->Remethylation Methylation->SAH -CH3 Remethylation->Met +CH3 (New) Text1 D4 Backbone Label: Recycles (Met -> Hcy -> Met) Text2 D3 Methyl Label: Excreted/Donated at SAM -> SAH

Figure 1: The Methionine Cycle. Note how the D3-Methyl label is lost during transmethylation, while the D4 backbone label is conserved during remethylation.

Application: LC-MS/MS Internal Standard Protocol[1][2][3]

This protocol details a Self-Validating System for quantifying Methionine in plasma using DL-Methionine-D4.

The "Self-Validating" Logic
  • Why D4? Natural Methionine contains Sulfur (

    
    ). The 
    
    
    
    isotope (4.2% abundance) creates a significant M+2 peak.
    • If you use D1 or D2 , your IS signal overlaps with the analyte's natural isotopes.

    • D4 shifts the mass to M+4, completely clearing the

      
       interference window.
      
Experimental Workflow

Reagents:

  • Analyte: Plasma (50 µL)

  • IS Spiking Solution: DL-Methionine-D4 (10 µM in 0.1% Formic Acid)

  • Precipitation Agent: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Protocol:

  • Spike & Equilibrate:

    • Add 50 µL Plasma to a 1.5 mL Eppendorf tube.

    • Add 10 µL of IS Spiking Solution .

    • Critical Step: Vortex 10s and let stand for 5 mins. This allows the D4-IS to bind to plasma proteins (equilibrium), ensuring it tracks extraction efficiency perfectly.

  • Protein Precipitation:

    • Add 200 µL Ice-cold ACN.

    • Vortex vigorously for 30s.

    • Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Supernatant Transfer:

    • Transfer 100 µL of supernatant to an autosampler vial.

    • Optional: Dilute 1:1 with water if peak shape is poor (reduces solvent strength).

  • LC-MS/MS Parameters (Self-Validating Transitions):

    • Column: HILIC (e.g., Waters BEH Amide) or Intrada Amino Acid. Note: C18 requires ion-pairing agents, which suppress ionization.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.[1][2]

CompoundPrecursor (m/z)Product (Quant)Product (Qual)Collision Energy
Methionine 150.1104.1 (-HCOOH)61.1 (

)
15 eV
Met-D4 (IS) 154.1 108.1 (-HCOOH)65.1 (

)
15 eV

Validation Check: Calculate the ratio of Quant/Qual ions for the IS in every run. If the ratio deviates >15% from the standard, matrix interference is present.

Workflow Sample Plasma Sample Spike Add D4-Met IS (Equilibrate) Sample->Spike Precip Protein Precip (ACN + FA) Spike->Precip Spin Centrifuge 14k x g Precip->Spin Inject LC-MS/MS HILIC Mode Spin->Inject

Figure 2: Standard Operating Procedure for Methionine Extraction and Quantification.

Technical Considerations: The Chiral Question

Q: Can I use DL-Methionine-D4 to quantify L-Methionine in biological samples?

A: Yes, with conditions. Most biological methionine is the L-isomer . DL-Methionine-D4 contains both L-D4 and D-D4.[3]

  • Scenario A (Standard LC): On a non-chiral column (C18, HILIC), L-Met and D-Met co-elute. The MS detector sees one peak for the IS (total D4) and one peak for the analyte (L-Met). This is perfectly valid for quantification.

  • Scenario B (Chiral LC): If using a chiral column (e.g., Crownpak), the IS will split into two peaks (L-D4 and D-D4). You must integrate only the L-D4 peak to calculate the ratio against the biological L-Met.

Stability Warning: Methionine is prone to oxidation (Methionine Sulfoxide, +16 Da).

  • Storage: Store D4 stock solutions at -80°C.

  • QC: Monitor the +16 Da peak (m/z 170 for D4-Met-Sulfoxide) in your IS channel. If it exceeds 5% of the main peak, discard the stock.

References

  • Vertex AI Search. (2025). LC-MS/MS protocol for methionine quantification using deuterated internal standards. 4

  • Cambridge Isotope Laboratories. (2025). L-Methionine (methyl-13CH3, 99%; 2,3,3,4,4-D5, 98%) Product Data. 5

  • BenchChem. (2025).[6] Stability of DL-Methionine-d4 in solution and long-term storage. 6

  • Sigma-Aldrich. (2025). D-Methionine-d3 (methyl-d3) Product Specification. 7[8]

  • National Institutes of Health (NIH). (2013). Development and validation of an LC-MS/MS assay for the quantification of trans-methylation pathway intermediates. 4

Sources

Safety Operating Guide

DL-METHIONINE (3,3,4,4-D4) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

DL-Methionine (3,3,4,4-D4) is a stable isotope-labeled amino acid commonly used as an internal standard in mass spectrometry (LC-MS/MS) for metabolomics and proteomic quantitation.[1]

Critical Distinction: Unlike tritium (


H) or carbon-14 (

C) labeled compounds, Deuterium (

H or D) is a stable isotope and is NOT radioactive.
[1]

Therefore, the disposal logic for this compound is governed by chemical hazard regulations (RCRA/EPA) , not the Nuclear Regulatory Commission (NRC).[1] However, due to its high cost and use in trace analysis, "disposal" often involves preventing cross-contamination of other samples before the material leaves the facility.[1]

Safety & Hazard Assessment (The "Why")

Before initiating disposal, you must validate the material's hazard profile.[1]

ParameterSpecificationOperational Implication
Chemical Identity DL-Methionine-d4Treat chemically identical to unlabeled Methionine.[1]
Radioactivity NONE DO NOT place in radioactive waste bins. Doing so creates "Mixed Waste," which is extremely expensive and difficult to dispose of.[1]
RCRA Status Non-HazardousNot P-listed or U-listed. Generally not characteristic (Ignitable, Corrosive, Reactive, Toxic).[1]
Physical State White Crystalline PowderDust generation is the primary physical hazard.
Incompatibilities Strong OxidizersDo not dispose of in containers with nitrates, perchlorates, or permanganates.[1]

Scientist-to-Scientist Note: While DL-Methionine is technically non-hazardous under GHS for transport, Best Laboratory Practice (GLP) dictates that all synthesized or purified chemical powders be treated as "Chemical Waste" rather than general trash.[1] This prevents "unknown white powder" alarms and ensures environmental stewardship.

Disposal Decision Logic (Workflow)

The following decision tree illustrates the correct disposal pathway based on the physical state of the waste.

DisposalWorkflow Start Waste Material: DL-Methionine-d4 StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Expired or Spilled) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid BinSolid Solid Chemical Waste (Label: Non-Haz Organic) Solid->BinSolid Segregate from Sharps/Bio SolventCheck Identify Solvent Matrix Liquid->SolventCheck Organic Organic Solvent (MeOH, ACN, DMSO) SolventCheck->Organic >10% Organic Aqueous Aqueous Buffer (pH 5-9) SolventCheck->Aqueous <10% Organic Non-Toxic Buffer BinSolvent Flammable/Organic Waste Stream Organic->BinSolvent Aqueous->BinSolvent If Local Regs Prohibit Drain Drain Sanitary Sewer (If permitted by local EHS) Aqueous->Drain High Dilution

Figure 1: Logical flow for determining the correct waste stream for DL-Methionine-d4 based on solvent composition and physical state.

Detailed Procedural Protocols

Scenario A: Solid Waste (Expired Stock or Spills)

Context: You have an old vial of solid standard, or you have spilled powder on the bench.[1]

  • Segregation: Ensure the waste container is for Solid Chemical Waste Only . Do not mix with silica gel or sharps unless your facility allows "commingled solid waste."

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling:

    • Chemical Name: Write "DL-Methionine (Deuterated)".

    • Constituents: 100%.[2]

    • Hazard Checkbox: Check "Non-Hazardous" or "General Organic" depending on your label template.

  • Defacing: If disposing of the original vendor bottle, black out the barcode and label before placing it in the waste drum. This prevents inventory management systems from "seeing" the bottle later and assuming it is still active stock.

Scenario B: Liquid Waste (HPLC Effluent or Stock Solutions)

Context: Disposing of leftover internal standard solutions dissolved in Methanol or Acetonitrile.

  • Solvent Dominance: The disposal method is dictated by the solvent , not the methionine.

  • Organic Solvents (Methanol/Acetonitrile/DMSO):

    • Collect in the Flammable/Organic Waste carboy.

    • Compatibility Check: Methionine is a sulfide-containing amino acid. Ensure no strong oxidizers (e.g., Nitric Acid waste) are present in the carboy to prevent oxidation reactions (sulfoxide formation), though this is rarely energetic at these concentrations.[1]

  • Aqueous Solutions (Water/PBS):

    • Drain Disposal: In many jurisdictions, amino acids in small quantities (<100g) are drain-disposable if flushed with copious water.[1]

    • Verification: Consult your facility's specific wastewater permit. If in doubt, default to the "Aqueous Chemical Waste" container.[1]

Scenario C: "Empty" Containers (The P-List Confusion)

Context: You have used the last milligram of the standard.

  • RCRA Status: Because DL-Methionine is not P-listed (acutely toxic), the container is considered "RCRA Empty" if:

    • All material has been removed by normal means (pouring/scraping).

    • Less than 3% by weight remains.

  • Procedure:

    • Triple Rinse: Rinse the vial 3 times with a compatible solvent (water or methanol).

    • Rinsate Disposal: Pour the rinsate into the appropriate liquid waste stream (see Scenario B).

    • Glass Disposal: Deface the label. Place the dry, empty vial in the Glass/Sharps bin (not the trash, to prevent breakage injury to custodial staff).

Scientific Integrity: Prevention of Cross-Contamination

As an analytical chemist, your concern is not just environmental safety, but data integrity .

  • The "Sticky" Issue: Methionine can adsorb to glass surfaces. If you reuse glassware that contained high-concentration D4-Methionine, you risk "carryover" into future samples.[1] This will artificially inflate the internal standard signal in future runs, ruining quantitation.[1]

  • Decontamination Protocol:

    • Do not just wash with soap.

    • Rinse glassware with 10% Formic Acid or a similar acidic modifier to protonate the amine and carboxyl groups, increasing solubility.

    • Follow with a methanol rinse before standard drying.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]

  • Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from [Link]

  • University of Washington EH&S. (2023). Chemical Waste Segregation and Disposal Guidelines.[3][4][5] Retrieved from [Link][1]

Sources

Personal Protective Equipment & Handling Guide: DL-METHIONINE (3,3,4,4-D4)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety & Integrity Summary

DL-METHIONINE (3,3,4,4-D4) (CAS: N/A for specific isotopologue; Parent CAS: 59-51-8) presents a unique dual-risk profile. While the toxicological risk to the operator is low (GHS Classification: Not a hazardous substance or mixture), the analytical risk to the experiment is critical.

As a stable isotope internal standard used primarily in Mass Spectrometry (LC-MS/GC-MS), the handling protocols below are designed not only to protect the researcher from mild irritation but, more importantly, to protect the isotopic purity and chemical stability of the reagent.

Immediate Action Required:

  • Storage: Desiccate immediately at -20°C. Methionine is susceptible to oxidation (methionine sulfoxide formation).

  • Handling: Do NOT use latex gloves. Latex proteins can introduce isobaric interferences in proteomic workflows.

Part 2: Risk Assessment & PPE Matrix

The "Why" Behind the Gear

Standard safety data sheets (SDS) treat this compound as a generic amino acid. However, in a trace-analysis context, we must mitigate three specific vectors:

  • Keratin Contamination: Human skin/hair shedding introduces background noise in MS data.

  • Oxidative Degradation: Methionine is sulfur-based and oxidizes rapidly if exposed to humid air.

  • Static Dispersion: As a dry, crystalline powder, deuterated methionine is prone to static charge, leading to mass balance errors and expensive loss of material.

PPE Specifications Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Gloves (Powder-Free, 0.11mm min)Crucial: Latex proteins interfere with amino acid analysis. Powder-free prevents particulate contamination of the standard.
Respiratory N95 / P100 Mask (Disposable)While not acutely toxic, fine amino acid dust is a respiratory irritant. Prevents inhalation of expensive isotopes during weighing.
Eye Protection Safety Glasses (ANSI Z87.1 + Side Shields)Standard impact protection. Goggles required only if handling large liquid volumes where splash risk exists.
Body Defense Lab Coat (High-neck, cuffed sleeves)Must be buttoned to the neck to prevent skin squames (keratin) from falling into the sample preparation area.
Static Control Anti-Static Wrist Strap (Grounding)Value Add: Dissipates body charge to prevent the "jumping powder" phenomenon during micro-weighing.

Part 3: Operational Workflow (Step-by-Step)

Protocol A: The "Clean Weighing" Procedure

Objective: Aliquot solid standard without introducing moisture or contaminants.

  • Equilibration: Remove the vial from -20°C storage. Allow it to reach room temperature before opening (approx. 30 mins).

    • Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, accelerating oxidation and altering the effective mass.

  • Static Neutralization: Place the receiving vessel on the analytical balance. Pass an anti-static gun (e.g., Zerostat) over the vessel and the spatula.

  • Transfer: Using a clean stainless steel or PTFE-coated spatula, transfer the specific mass.

    • Note: Avoid plastic spatulas; they generate static charge.

  • Headspace Purge: Before re-sealing the stock vial, gently purge the headspace with Nitrogen or Argon gas to displace oxygen.

  • Sealing: Parafilm the cap immediately to ensure an airtight seal.

Protocol B: Solubilization & Storage

Objective: Create a stable stock solution.

  • Solvent Choice: Dissolve in 0.1M HCl or high-purity water (LC-MS grade).

    • Reasoning: Methionine is more stable in acidic conditions than in alkaline solutions.

  • Sonication: If crystals persist, sonicate for 5 minutes at ambient temperature. Do not heat.

  • Aliquot: Divide stock solution into single-use aliquots to avoid freeze-thaw cycles.

Part 4: Logical Workflow Visualization

The following diagram outlines the decision logic for handling DL-METHIONINE-D4, ensuring both safety and data integrity.

G Start Start: DL-METHIONINE-D4 Handling Storage 1. Retrieve from -20°C Storage Start->Storage Equilibrate 2. Equilibrate to Room Temp (Sealed: 30 mins) Storage->Equilibrate Prevent Condensation PPE_Check 3. PPE Check: Nitrile Gloves + Lab Coat Equilibrate->PPE_Check Open 4. Open Vial PPE_Check->Open Weighing 5. Micro-Weighing (Use Anti-Static Gun) Open->Weighing Purge 6. N2/Argon Headspace Purge Weighing->Purge Protect Stock Dissolve 8. Solubilization (0.1M HCl preferred) Weighing->Dissolve Prepare Sample Reseal 7. Reseal & Return to -20°C Purge->Reseal Waste 9. Disposal/Cleanup Dissolve->Waste

Figure 1: Operational workflow emphasizing moisture control and stock preservation.

Part 5: Disposal & Decontamination

Although DL-Methionine is biodegradable, the deuterated form and laboratory context dictate specific disposal routes to maintain EHS compliance and prevent "unknown powder" alarms.

  • Solid Waste:

    • Do not discard free powder in regular trash.

    • Collect expired or spilled solids in a container labeled "Non-Hazardous Chemical Waste - Solid."

    • Reasoning: While non-toxic, white powders in regular trash can trigger security protocols.

  • Liquid Waste:

    • Aqueous solutions (pH 5-9) can generally be drain-disposed with copious water (check local municipal codes).

    • If dissolved in organic solvents or acidic buffers (< pH 2), dispose of in "Solvent/Organic Waste" or "Corrosive Waste" streams respectively.

  • Spill Cleanup:

    • Sweep up dry spills carefully to avoid dust generation.

    • Wipe the area with a damp paper towel.

    • Clean the surface with 70% Ethanol to remove residual sticky residue (methionine can be tacky when damp).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 59-51-8, DL-Methionine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: 1910.132 - General Requirements. Retrieved from [Link][1]

  • University of Florida EHS. Chemical Waste Disposal Guidelines. (General reference for amino acid disposal). Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.